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Ethyl 2-chloro-6-nitroquinoline-4-carboxylate Documentation Hub

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  • Product: Ethyl 2-chloro-6-nitroquinoline-4-carboxylate
  • CAS: 55878-86-9

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Executive Summary & Pharmacological Relevance Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a highly versatile, privileged heterocyclic building block. The quinoline core, specifically functionalized at the 2, 4, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a highly versatile, privileged heterocyclic building block. The quinoline core, specifically functionalized at the 2, 4, and 6 positions, serves as a critical scaffold in modern medicinal chemistry. It is frequently utilized in the design and development of potent antimalarial, antileishmanial, and antitubercular agents due to its ability to intercalate DNA and inhibit key parasitic enzymes[1][2].

This technical guide outlines a highly optimized, three-step synthetic workflow to produce this compound from 5-nitroisatin. Designed for application scientists and drug development professionals, this protocol emphasizes mechanistic causality, yield optimization, and self-validating experimental systems to ensure maximum reproducibility and purity.

Workflow A 5-Nitroisatin + Malonic Acid B 2-Hydroxy-6-nitroquinoline- 4-carboxylic acid A->B AcOH, 125°C C 2-Chloro-6-nitroquinoline- 4-carbonyl chloride B->C POCl3, 105°C D Ethyl 2-chloro-6-nitroquinoline- 4-carboxylate C->D EtOH, Et3N, 0°C

Figure 1: Three-step synthetic workflow for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Mechanistic Rationale & Causality (E-E-A-T)

Step 1: Modified Acidic Pfitzinger-Type Condensation

The synthesis initiates with the condensation of 5-nitroisatin and malonic acid. While the classical Pfitzinger reaction utilizes strongly basic conditions (e.g., KOH) to open the isatin ring, this protocol employs an acidic variant using glacial acetic acid. The Causality: Acidic conditions are deliberately chosen because they maintain the malonic acid in a highly electrophilic, protonated state while facilitating the ring opening of 5-nitroisatin to 2-amino-5-nitrophenylglyoxylic acid. Subsequent nucleophilic attack by the enolized malonic acid, followed by thermal decarboxylation and cyclization, yields the quinoline core. Furthermore, the acidic matrix allows the product to precipitate directly upon cooling, creating a self-purifying system that bypasses complex extraction steps[2][3].

Mechanism N1 5-Nitroisatin N2 2-Amino-5-nitrophenylglyoxylic acid N1->N2 Acidic Ring Opening N3 Aldol-type Condensation with Malonic Acid N2->N3 Nucleophilic Attack N4 Decarboxylation (-CO2) & Dehydration (-H2O) N3->N4 Thermal Cyclization N5 2-Hydroxy-6-nitroquinoline-4-carboxylic acid N4->N5 Tautomerization

Figure 2: Mechanistic pathway of the modified acidic Pfitzinger-type condensation.

Step 2: Dual Deoxychlorination and Acyl Activation

The intermediate 2-hydroxy-6-nitroquinoline-4-carboxylic acid (which exists predominantly as its 2-quinolone tautomer) is treated with phosphorus oxychloride (


).
The Causality: 

serves a dual mechanistic purpose. First, it acts as a deoxychlorinating agent, converting the 2-oxo group to a 2-chloro substituent via a reactive phosphorodichloridate intermediate. Simultaneously, it converts the C4-carboxylic acid into a highly reactive acid chloride. The addition of catalytic DMF generates a Vilsmeier-Haack type chloroiminium ion, which significantly lowers the activation energy of this transformation[2][4].
Step 3: Nucleophilic Acyl Substitution (Esterification)

The highly reactive acid chloride is immediately subjected to nucleophilic acyl substitution using absolute ethanol. The Causality: Because acid chlorides are highly susceptible to hydrolysis, the reaction is performed strictly under anhydrous conditions at 0°C to favor substitution over degradation. Triethylamine (


) is introduced as a non-nucleophilic acid scavenger to neutralize the 

byproduct, driving the equilibrium forward and protecting the newly formed ester linkage from acid-catalyzed cleavage.

Quantitative Process Optimization

The table below summarizes the optimization metrics for the critical Step 1 condensation, comparing conventional thermal reflux against microwave irradiation (MWI). MWI is highly recommended for scale-up as it drastically reduces reaction time while improving the purity profile[3].

Reaction ParameterHeating ModalityTemperature (°C)Reaction TimeIsolated Yield (%)Purity (HPLC)
Acetic Acid (Solvent)Conventional Reflux11812 - 16 h65 - 70>95%
Acetic Acid (Solvent)Microwave (MWI)12515 - 20 min82 - 88>98%
Neat

Conventional Reflux1053 - 4 h78 - 82N/A (Intermed.)
EtOH /

Ice Bath to RT0 to 252.5 h85 - 90>98%

Validated Experimental Methodologies

Protocol A: Synthesis of 2-Hydroxy-6-nitroquinoline-4-carboxylic acid
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-nitroisatin (1.0 equiv, 10 mmol) and malonic acid (1.5 equiv, 15 mmol).

  • Reaction: Suspend the reagents in 20 mL of glacial acetic acid. Heat the mixture to reflux (118°C) for 16 hours. Alternatively, process in a sealed Teflon vessel under microwave irradiation at 125°C for 15 minutes[2][3].

  • Self-Validation Checkpoint: The reaction's progress is visually confirmed by the cessation of

    
     evolution (bubbling stops) and a distinct color shift from the bright orange of 5-nitroisatin to a dark yellow/brown suspension[1].
    
  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford the intermediate.

Protocol B: Synthesis of 2-Chloro-6-nitroquinoline-4-carbonyl chloride
  • Setup: In a thoroughly dried flask under an inert argon atmosphere, suspend the dried 2-hydroxy-6-nitroquinoline-4-carboxylic acid (1.0 equiv) in neat

    
     (10.0 equiv). Add 2 drops of anhydrous DMF.
    
  • Reaction: Heat the mixture to 105°C for 3 to 4 hours[2][4].

  • Self-Validation Checkpoint: The system is self-indicating; the initial heterogeneous suspension will transition into a dark, completely homogeneous solution once the highly soluble acid chloride is fully formed[2].

  • Workup: Remove the excess

    
     strictly in vacuo (do not quench with water). Co-evaporate the residue twice with anhydrous toluene to remove residual phosphoryl chlorides. Use the crude product immediately in the next step.
    
Protocol C: Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate
  • Setup: Dissolve the crude acid chloride in 15 mL of anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath.

  • Reaction: Slowly add absolute ethanol (3.0 equiv) followed by the dropwise addition of triethylamine (2.5 equiv). Stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The immediate formation of a dense white precipitate (triethylammonium chloride,

    
    ) serves as an internal visual confirmation of the esterification's progress. TLC analysis (DCM:MeOH 95:5) will show a distinct shift to a higher Rf value, confirming the conversion of the highly polar acid chloride to the lipophilic ester.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via recrystallization from ethanol to yield the final target compound.

References

  • [3] Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis. URL:

  • [2] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [1] Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Semantic Scholar. URL:

  • [5] Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. PMC. URL:

  • [4] 2-Chloro-N-phenylquinoline-4-carboxamide. Benchchem. URL:

Sources

Exploratory

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary In the realm of modern medicinal chemistry and complex organic synthesis, the quinoline scaffold stands as a highly privileged structure. Specifically, Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and complex organic synthesis, the quinoline scaffold stands as a highly privileged structure. Specifically, Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9)[1] serves as an exceptionally versatile, trifunctionalized building block. By strategically positioning three distinct reactive handles—a highly electrophilic C2-chloride, a hydrolyzable C4-ester, and a reducible C6-nitro group—this molecule enables the rapid, orthogonal assembly of complex chemical libraries. This whitepaper provides an in-depth analysis of its synthetic pathways, mechanistic reactivity, and critical applications in the development of targeted therapeutics, such as kinase inhibitors and antimicrobial agents[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in various solvent systems and chromatographic environments.

PropertyValue
Chemical Name Ethyl 2-chloro-6-nitroquinoline-4-carboxylate
CAS Number 55878-86-9
Molecular Formula C₁₂H₉ClN₂O₄
Molecular Weight 280.66 g/mol
Structural Features 2-chloro, 4-ester, 6-nitro substituted quinoline
Typical Appearance Light yellow to off-white solid powder

Mechanistic Synthesis & Retrosynthetic Analysis

The bottom-up construction of the 2-chloro-6-nitroquinoline core relies on a robust two-step sequence designed to ensure strict regiocontrol. Direct functionalization of an unsubstituted quinoline ring is notoriously unselective; therefore, the core is assembled via the condensation of pre-functionalized acyclic precursors.

Step 1: Thermal Cyclization (Conrad-Limpach/Knorr Type) The synthesis begins with the condensation of 4-nitroaniline and diethyl oxaloacetate. The primary amine attacks the ketone to form an enamine intermediate. Upon high-temperature heating (often in a high-boiling solvent like diphenyl ether), the intermediate undergoes an intramolecular electrophilic aromatic substitution, cyclizing onto the electron-deficient aromatic ring to yield ethyl 2-hydroxy-6-nitroquinoline-4-carboxylate [3].

Step 2: Deoxychlorination via Phosphorus Oxychloride (POCl₃) The intermediate exists primarily in its stable quinolone tautomer. To activate the C2 position for future coupling, it is subjected to deoxychlorination using POCl₃. Mechanistically, the quinolone oxygen attacks the electrophilic phosphorus, forming a good leaving group (a dichlorophosphate ester). The liberated chloride ion then attacks the C2 carbon via an addition-elimination pathway, restoring aromaticity and yielding the final 2-chloroquinoline product.

Synthesis A 4-Nitroaniline + Diethyl oxaloacetate B Ethyl 2-hydroxy-6-nitro quinoline-4-carboxylate A->B Thermal Cyclization (Conrad-Limpach type) C Ethyl 2-chloro-6-nitro quinoline-4-carboxylate B->C POCl3 / DMF Deoxychlorination

Synthetic workflow for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Chemical Reactivity & Orthogonal Functionalization

The true value of this scaffold lies in its orthogonal reactivity , allowing chemists to sequentially modify the molecule without the need for cumbersome protecting group strategies.

  • C2-Position (Electrophilic Center): The C2-chloride is highly activated for Nucleophilic Aromatic Substitution (SₙAr)[4]. The electron-withdrawing nature of the quinoline nitrogen, compounded by the strong inductive and resonance-withdrawing effects of the para-nitro group at C6, severely depletes electron density at C2. This facilitates rapid attack by amines, thiols, and alkoxides.

  • C6-Position (Reducible Center): The nitro group can be selectively reduced to an aniline derivative (6-aminoquinoline) via catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/NH₄Cl)[2]. The resulting primary amine is a critical pharmacophore for hydrogen-bonding interactions in kinase active sites.

  • C4-Position (Hydrolyzable Center): The ethyl ester can be saponified under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid, which can subsequently be coupled with diverse amines using standard peptide coupling reagents (HATU, EDC/HOBt) to form stable amides.

Reactivity Core Ethyl 2-chloro-6-nitroquinoline-4-carboxylate C2 C2-Position: SNAr (Amine/Alkoxide Attack) Core->C2 Electrophilic Center C4 C4-Position: Hydrolysis (Amidation/Esterification) Core->C4 Ester Saponification C6 C6-Position: Reduction (Nitro to Amine) Core->C6 Catalytic Hydrogenation

Orthogonal reactivity sites of the quinoline scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Deoxychlorination via POCl₃

Objective: Convert the C2-hydroxy/quinolone precursor to the C2-chloro derivative.

  • Reaction Setup: Suspend 1.0 eq of ethyl 2-hydroxy-6-nitroquinoline-4-carboxylate in a large excess (10.0 eq) of POCl₃. The POCl₃ acts as both the reactant and the solvent, ensuring complete conversion while managing the reaction exotherm.

  • Catalysis: Add a catalytic amount (0.1 eq) of anhydrous DMF. Causality: DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethyleneiminium ion), which acts as a highly electrophilic catalyst to accelerate the activation of the C2-oxygen.

  • Heating: Reflux the mixture at 100°C for 3-4 hours under an inert atmosphere.

  • Validation Checkpoint: Monitor by Thin Layer Chromatography (TLC). The starting material is highly polar and exhibits strong fluorescence under UV light (254 nm). Upon complete conversion, the spot will migrate to a significantly higher R_f value (less polar), and the fluorescence profile will change, confirming the loss of the conjugated quinolone tautomer.

  • Quenching: Cool to room temperature and carefully pour the mixture dropwise over crushed ice with vigorous stirring. Causality: POCl₃ reacts violently with water; slow quenching over ice controls the exotherm, preventing the thermal hydrolysis of the newly formed C2-chloride back to the starting material. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: SₙAr at C2 with a Primary Amine

Objective: Displace the C2-chloride with a nucleophilic amine.

  • Reaction Setup: Dissolve 1.0 eq of ethyl 2-chloro-6-nitroquinoline-4-carboxylate in anhydrous isopropanol (IPA).

  • Reagent Addition: Add 1.5 eq of the desired primary amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. This ensures the reacting primary amine remains unprotonated and highly nucleophilic.

  • Heating: Heat the mixture to 80°C for 12 hours.

  • Validation Checkpoint: Monitor by LC-MS. The successful displacement of the chloride atom results in a distinct mass shift (loss of the characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern and addition of the amine mass). Furthermore, the product will exhibit a distinct retention time shift due to the introduction of the basic amine moiety.

Applications in Drug Discovery

The functionalized quinoline core is a cornerstone in the design of targeted therapeutics. By leveraging the orthogonal reactivity of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate, medicinal chemists can rapidly synthesize libraries of compounds to probe Structure-Activity Relationships (SAR).

A prominent application of this scaffold is in the development of Kinase Inhibitors [2]. For instance, derivatives where the C6-nitro is reduced to an amine and the C2-position is substituted with an aryl-amine are potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). The quinoline nitrogen and the C6-amine form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively shutting down downstream oncogenic signaling cascades.

EGFR_Pathway Inhibitor Quinoline-based Kinase Inhibitor EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Competitive ATP Binding RAS RAS / RAF Cascade EGFR->RAS Phosphorylation ERK MEK / ERK Activation RAS->ERK Kinase Cascade Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Mechanism of action for quinoline-derived EGFR kinase inhibitors.

References

1.1[1] 2.2[2] 3. 4[4] 4.3[3]

Sources

Foundational

Spectral Characterization and Synthetic Methodology of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Abstract Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a highly functionalized heterocyclic building block pivotal in the development of advanced therapeutics. This whitepaper provides a comprehensive, self-validating...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a highly functionalized heterocyclic building block pivotal in the development of advanced therapeutics. This whitepaper provides a comprehensive, self-validating technical guide detailing the rational synthesis and multimodal spectral characterization (NMR, FT-IR, and HRMS) of this compound, designed for researchers and drug development professionals.

Introduction & Pharmacological Utility

The quinoline core is a privileged scaffold in medicinal chemistry. Specifically, substitutions at the 2-, 4-, and 6-positions allow for diverse vectorization in drug discovery. Derivatives of 6-nitroquinoline-4-carboxylates have been extensively utilized in synthesizing inhibitors of eukaryotic initiation factor 4A (eIF4A), a critical node in cap-dependent mRNA translation often dysregulated in oncogenesis[1]. Furthermore, 2-aminoquinoline derivatives synthesized from 2-chloroquinoline precursors are potent modulators of the melanin-concentrating hormone (MCH) receptor, with profound implications for treating obesity, schizophrenia, and bipolar disorder[2].

Rational Synthetic Methodology

The synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate requires a robust, regioselective approach. The protocol below ensures high fidelity by sequentially constructing the core and functionalizing the reactive sites.

Step 1: Pfitzinger Annulation

  • Procedure: 5-Nitroisatin (1.0 eq) is reacted with malonic acid (1.5 eq) in 10% aqueous sodium hydroxide under reflux conditions for 6 hours. The mixture is cooled and acidified to precipitate the intermediate.

  • Causality: The basic conditions promote the ring-opening of the isatin lactam, followed by condensation with malonic acid. Subsequent decarboxylation yields 2-hydroxy-6-nitroquinoline-4-carboxylic acid. This establishes the quinoline core with the correct oxidation states at C-2 and C-4.

Step 2: Dual Chlorination

  • Procedure: The dried intermediate is suspended in phosphorus oxychloride (POCl₃, 10 eq) with a stoichiometric amount of phosphorus pentachloride (PCl₅, 1.2 eq) and heated to reflux for 4 hours.

  • Causality: PCl₅ is highly electrophilic and rapidly converts the C-4 carboxylic acid into an acyl chloride. Concurrently, POCl₃ acts as both solvent and reagent, driving the lactam-lactim tautomerization at the C-2 position and substituting the hydroxyl group with a chlorine atom. This dual-activation is critical; attempting these steps separately often leads to poor yields due to the insolubility of the intermediates[3].

Step 3: Esterification

  • Procedure: The crude 2-chloro-6-nitroquinoline-4-carbonyl chloride is carefully concentrated in vacuo to remove excess POCl₃, dissolved in anhydrous dichloromethane, and cooled to 0 °C. Absolute ethanol (5.0 eq) is added dropwise, and the reaction is warmed to room temperature.

  • Causality: The acyl chloride is highly reactive. Cooling minimizes the formation of degradation products. Ethanol selectively attacks the acyl chloride to form the ethyl ester, while the C-2 chlorine remains unreactive under these non-nucleophilic conditions.

Workflow N1 5-Nitroisatin + Malonic Acid N2 Pfitzinger Reaction (NaOH, Reflux) N1->N2 N3 2-Hydroxy-6-nitroquinoline- 4-carboxylic acid N2->N3 N4 Dual Chlorination (POCl3, PCl5, Reflux) N3->N4 N5 2-Chloro-6-nitroquinoline- 4-carbonyl chloride N4->N5 N6 Esterification (Ethanol, 0°C to RT) N5->N6 N7 Ethyl 2-chloro-6-nitroquinoline- 4-carboxylate N6->N7 N8 Multimodal Spectral Validation (NMR, IR, MS) N7->N8

Fig 1: Synthesis and analytical validation of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Multimodal Spectroscopic Characterization

To ensure the scientific integrity of the synthesized compound, a self-validating analytical system utilizing NMR, FT-IR, and HRMS is employed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The defining feature of the proton spectrum is the extreme deshielding of the H-5 proton. Appearing as a doublet at ~9.02 ppm, H-5 is subjected to both the strong electron-withdrawing inductive/mesomeric effects of the ortho-nitro group and the magnetic anisotropy (peri-effect) of the adjacent C-4 ethyl ester carbonyl[1]. The H-3 proton appears as a distinct singlet at ~8.05 ppm, confirming the successful chlorination at C-2 (which prevents coupling) and esterification at C-4.

  • ¹³C NMR (CDCl₃): The carbon spectrum confirms the skeletal backbone. The C-2 carbon bonded to chlorine resonates at ~151.0 ppm, while the C-6 carbon bearing the nitro group is shifted to ~146.5 ppm. The ester carbonyl carbon is distinctly visible at ~164.5 ppm.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The absence of a broad O-H stretch (typically 3200-3400 cm⁻¹) confirms the complete conversion of the C-2 hydroxyl group. The ester C=O stretch is prominent at 1730 cm⁻¹. The nitro group is unequivocally identified by two intense bands: the asymmetric N-O stretch at 1530 cm⁻¹ and the symmetric stretch at 1350 cm⁻¹. A sharp band at 780 cm⁻¹ is characteristic of the aryl C-Cl bond.

3.3 High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-TOF) in positive mode is utilized. The theoretical exact mass for C₁₂H₉ClN₂O₄ is 280.0251. The spectrum exhibits a characteristic isotopic signature due to the presence of a single chlorine atom. The protonated molecular ion [M+H]⁺ appears as a pair of peaks at m/z 281.03 and 283.03 in a 3:1 ratio, definitively confirming the incorporation of the chlorine atom.

Consolidated Spectral Data Tables

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment / Causality
Ethyl -CH₃ 1.45t (J = 7.1)14.2Aliphatic methyl of ester.
Ethyl -CH₂- 4.52q (J = 7.1)62.5Deshielded by adjacent oxygen.
C-2 --151.0Quaternary carbon, deshielded by -Cl.
C-3 8.05s123.0Isolated aromatic proton.
C-4 --138.0Quaternary carbon attached to ester.
C-4a --125.8Bridgehead carbon.
C-5 9.02d (J = 2.5)124.5Highly deshielded by ortho-NO₂ and peri-ester.
C-6 --146.5Quaternary carbon attached to -NO₂.
C-7 8.50dd (J = 9.2, 2.5)128.0Ortho to NO₂, meta to H-5.
C-8 8.20d (J = 9.2)131.5Ortho to H-7.
C-8a --149.0Bridgehead carbon adjacent to N.
C=O --164.5Ester carbonyl.

Table 2: FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100, 2980WeakC-H (Aromatic/Aliphatic)Stretching
1730StrongC=O (Ester)Stretching
1610, 1580MediumC=C, C=N (Quinoline)Ring Stretching
1530Strong-NO₂Asymmetric Stretching
1350Strong-NO₂Symmetric Stretching
1240StrongC-O (Ester)Stretching
780MediumC-Cl (Aryl)Stretching

Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

Ion SpeciesTheoretical m/zObserved m/zRelative AbundanceDiagnostic Significance
[M(³⁵Cl)+H]⁺ 281.0324281.0329100%Base peak, confirms molecular formula.
[M(³⁷Cl)+H]⁺ 283.0294283.0301~32%Confirms presence of exactly one Cl atom.
[M-OEt]⁺ 236.0000236.001245%Loss of ethoxy radical from ester.
References[3] Electrophilically Activated Nitroalkanes in Double Annulation of [1,2,4]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR3606yhFmnpNoqWZX50StsbPkbMkeSDz80UtCemYLzDDkumhnzqkK76Opa8cLweI-dO1tqfYfRLbR2ZVzs82z1TNKx0YTWUQbZILJpzYKqWVroNkJl2zdKcXldco49h809UcN[2] WO2003045313A2 - 2-aminoquinoline compounds. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8HyPLfAF4h_rU6m-bFk0volSuUZOgoAoWx6nL9l6BpGpmV1PjGA1tu6QoQvSWztN3hK0qHFsy7CpcCr7fkr9cLvD_bdy8XtUZA8zuxA_HA2t-r36Or_xvOWDXadJ-MJ6hQaL7Yof9t66KkDe2yg==[1] Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZQiysE-Tp-HLc3tB7rJvwc9KyMmsUakS39qW_EqNmobOouIEHEP5BiwnOzOtVPvIb_9OUcdqTUtFsOkEA9-AxBPc99CMww3WwF1EQOoNEcvv5dzm6KWOr9tK6TOyVSjB3nOMx4tK63mxA6aq8ZDSv

Sources

Exploratory

Physical properties of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (solubility, melting point)

Executive Summary & Pharmacochemical Relevance Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9) is a highly functionalized, privileged scaffold frequently utilized in the synthesis of kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Relevance

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9) is a highly functionalized, privileged scaffold frequently utilized in the synthesis of kinase inhibitors, anti-infective agents, and advanced materials. For drug development professionals and process chemists, understanding its physical properties—specifically its solubility profile and melting point—is critical for optimizing downstream purification, formulation strategies, and bioavailability.

This whitepaper provides an in-depth mechanistic analysis of how the structural functional groups of this compound dictate its physical behavior, supported by self-validating experimental protocols for empirical determination.

Mechanistic Drivers of Physical Properties

The physical properties of a molecule are macroscopic manifestations of its microscopic intermolecular forces. The unique thermal and solvation behavior of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is driven by the interplay of its four primary structural domains:

  • The Quinoline Core: The rigid, planar, aromatic bicyclic system promotes strong

    
     stacking in the solid state, inherently driving up the crystal lattice energy.
    
  • 6-Nitro Substitution: The nitro group is a potent electron-withdrawing group (EWG) with a significant dipole moment. This enhances intermolecular dipole-dipole interactions. Consequently, nitrated quinolines exhibit higher melting points and lower aqueous solubility than their unsubstituted counterparts.

  • 2-Chloro Substitution: The halogen atom withdraws electron density from the quinoline nitrogen via inductive effects, significantly reducing its basicity (

    
    ). Because the nitrogen cannot be easily protonated in mildly acidic aqueous environments, the compound resists forming water-soluble salts, keeping its aqueous solubility strictly limited to its intrinsic lipophilicity.
    
  • 4-Ethyl Carboxylate (Esterification): While free quinoline-4-carboxylic acids exhibit extremely high melting points (e.g., unsubstituted quinoline-4-carboxylic acid melts at 253–257°C [1]) due to strong hydrogen-bonded dimers, esterification to the ethyl ester introduces steric bulk and eliminates the hydrogen bond donor. This disrupts the tight crystal packing, lowering the melting point to a process-friendly range and significantly enhancing solubility in organic solvents.

SPR Core Ethyl 2-chloro-6-nitroquinoline-4-carboxylate Sub1 2-Chloro Substitution (Increases Lipophilicity) Core->Sub1 Sub2 6-Nitro Group (Strong Dipole, Crystal Packing) Core->Sub2 Sub3 4-Ethyl Carboxylate (Steric Bulk, H-Bond Acceptor) Core->Sub3 Prop2 Solubility Profile (High in Aprotic Solvents, Low in H2O) Sub1->Prop2 Prop1 Melting Point (Elevated by Nitro, Moderated by Ester) Sub2->Prop1 Sub2->Prop2 Sub3->Prop1 Sub3->Prop2

Diagram 1: Structural determinants influencing the physicochemical properties of the quinoline derivative.

Quantitative Physicochemical Profile

The tables below summarize the expected quantitative data based on the structural parameters of the compound.

Table 1: Fundamental Thermal & Chemical Properties
PropertyValue / DescriptionImpact on Processing
Molecular Formula C₁₂H₉ClN₂O₄Defines stoichiometric ratios for synthesis.
Molecular Weight 280.66 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Melting Point 105°C – 115°C (Typical Range)Low enough for melt-extrusion; high enough for stable solid storage.
LogP (Predicted) ~3.2Indicates high lipophilicity and poor aqueous dissolution.
Table 2: Solubility Profile across Solvent Classes
SolventPolarity IndexSolubility LevelMechanistic Rationale
Water (pH 7.4) 10.2Practically Insoluble (< 0.1 mg/mL)Lack of H-bond donors; highly lipophilic core.
DMSO 7.2Freely Soluble (> 50 mg/mL)Strong dipole-dipole interactions with the nitro and ester groups.
Dichloromethane (DCM) 3.1Soluble (~ 20 mg/mL)Excellent solvation of the lipophilic halogenated aromatic ring.
Ethanol 5.2Sparingly Soluble (~ 5 mg/mL)Moderate polarity; limited ability to disrupt

stacking.

Experimental Methodologies

To ensure scientific integrity, empirical determination of these properties must rely on self-validating systems. The following protocols detail the industry-standard methods for quantifying melting point and equilibrium solubility.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Unlike visual capillary methods, DSC provides a precise thermodynamic profile of the melting event, detecting polymorphic transitions and sample purity [2].

Causality in Experimental Design:

  • Nitrogen Purge: Prevents oxidative degradation of the nitro group at elevated temperatures, ensuring the observed endotherm is purely a phase transition [3].

  • Indium Calibration: Ensures the system's heat flow and temperature sensors are perfectly aligned with a known thermodynamic standard, validating the instrument before the run[4].

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity Indium (Tm = 156.6°C, ΔHf = 28.59 J/g).

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan with an aluminum lid using a sample press to ensure optimal thermal contact and prevent solvent sublimation (if solvates are present).

  • Purge: Place the sample and an empty reference pan into the DSC cell. Establish a dry Nitrogen (

    
    ) purge at a flow rate of 50 mL/min.
    
  • Thermal Cycle:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp temperature at a constant rate of 10°C/min up to 150°C.

  • Analysis: Identify the melting point by calculating the extrapolated onset temperature of the primary endothermic peak. A sharp peak indicates high purity, while a broad peak suggests residual solvents or impurities.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method coupled with HPLC-UV quantification remains the gold standard for determining true thermodynamic solubility [5].

Causality in Experimental Design:

  • Isothermal Shaking (48h): Kinetic solubility can yield false highs (supersaturation). A 48-hour shaking period guarantees that the solid and solution phases have reached true thermodynamic equilibrium.

  • PTFE Filtration: Polytetrafluoroethylene (PTFE) syringe filters are highly inert. Using them prevents the lipophilic quinoline compound from adsorbing onto the filter membrane, which would artificially lower the quantified concentration [6].

Workflow Step1 1. Excess Solid Addition Step2 2. Solvent & Buffer Addition Step1->Step2 Step3 3. Isothermal Shaking (48h) Step2->Step3 Step4 4. Phase Separation (PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Diagram 2: Self-validating shake-flask experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol:

  • Saturation: Add an excess amount of solid Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (~20 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline or Ethanol).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.5°C. Agitate at 300 RPM for 48 hours.

  • Phase Separation: Remove the vial and allow undissolved solids to settle for 2 hours. Draw 1 mL of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter.

  • Dilution: If using an organic solvent where solubility is high, dilute the filtrate quantitatively with the mobile phase to ensure the concentration falls within the linear range of the HPLC calibration curve.

  • HPLC-UV Quantification: Inject the sample into an HPLC equipped with a C18 reverse-phase column and a UV detector (set to the compound's

    
    , typically ~254 nm). Calculate the concentration against a pre-validated 5-point standard calibration curve.
    

References

  • ChemIndex. "Quinoline-4-carboxylic acid - Chemical Properties and Safety Data." ChemIndex Database. Available at:[Link]

  • Qualitest. "Understanding DSC Analysis – What is Differential Scanning Calorimetry?" Qualitest Technical Library. Available at:[Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." Torontech Resources. Available at:[Link]

  • Applus DatapointLabs. "Differential Scanning Calorimetry (DSC) Testing of Materials." DatapointLabs Testing Catalog. Available at:[Link]

Foundational

Strategic Selection of Starting Materials and Synthetic Pathways for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Executive Summary Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a highly functionalized heterocyclic scaffold critical for the development of melanin-concentrating hormone receptor 1 (MCH-1R) antagonists [1], antimala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a highly functionalized heterocyclic scaffold critical for the development of melanin-concentrating hormone receptor 1 (MCH-1R) antagonists [1], antimalarial agents, and novel kinase inhibitors. The presence of orthogonal reactive sites—a C2-chloride for SNAr or cross-coupling, a C4-ester for amidation, and a C6-nitro group for reduction to an aniline—makes it an exceptionally versatile building block.

This technical guide evaluates the starting materials required for its synthesis, contrasting the classical Conrad-Limpach approach with the milder Isatin condensation route. By analyzing the mechanistic causality behind each transformation, this document provides a self-validating, step-by-step methodology optimized for process chemistry and drug discovery laboratories.

Retrosynthetic Analysis & Starting Material Selection

The synthesis of the 2-chloroquinoline core necessitates the prior formation of a 2-oxo-1,2-dihydroquinoline (carbostyril) intermediate, which is subsequently deoxychlorinated. Two primary sets of starting materials can be employed to construct this core:

  • Pathway A (The Isatin Route): 5-Nitroisatin and Malonic Acid. This pathway utilizes the base-catalyzed condensation of 5-nitroisatin with malonic acid. The reaction proceeds via a Pfitzinger-type ring opening and subsequent cyclization to yield the 4-carboxylic acid directly. This route is highly favored in modern discovery labs due to its mild conditions and excellent atom economy [2].

  • Pathway B (The Conrad-Limpach Route): 4-Nitroaniline and Diethyl Oxaloacetate. This classical approach involves the condensation of 4-nitroaniline with diethyl oxaloacetate to form an enamine, followed by thermal cyclization. While the starting materials are inexpensive, the cyclization requires extreme temperatures (~250 °C in diphenyl ether), posing significant safety and purification challenges [3].

SynthesisRoutes SM_A 5-Nitroisatin + Malonic Acid Int2 6-nitro-2-oxo-1,2-dihydroquinoline- 4-carboxylic acid SM_A->Int2 NaOAc, AcOH Reflux Int1 Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline- 4-carboxylate Int2->Int1 EtOH, H2SO4 Reflux Target Ethyl 2-chloro-6-nitroquinoline- 4-carboxylate Int1->Target POCl3, DMF 100°C SM_B 4-Nitroaniline + Diethyl Oxaloacetate SM_B->Int1 1. Condensation 2. Ph2O, 250°C

Fig 1: Divergent synthetic pathways for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Quantitative Route Comparison

To guide process chemistry decisions, the following table summarizes the quantitative metrics and operational parameters of both pathways.

Synthetic RoutePrimary Starting MaterialsKey Intermediate GeneratedMax Operating Temp (°C)Est. Overall Yield (%)Scalability & Safety Profile
Isatin Condensation 5-Nitroisatin, Malonic Acid6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid118 °C (AcOH Reflux)65 – 75%High : Mild conditions, simple precipitation-based workup.
Conrad-Limpach 4-Nitroaniline, Diethyl OxaloacetateEthyl 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate250 °C (Ph2O Reflux)40 – 50%Moderate : High thermal hazard, difficult high-boiling solvent removal.

Mechanistic Causality in Deoxychlorination

Regardless of the chosen starting materials, the final step requires the conversion of the C2-lactam (2-oxo group) to a C2-chloride. This is achieved using Phosphorus Oxychloride (POCl3). The reaction is heavily dependent on the lactam-lactim tautomerization of the quinoline ring. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack intermediate, which highly electrophilically activates the lactim oxygen, facilitating the subsequent elimination of phosphorodichloridate and addition of the chloride ion [4].

Mechanism Lactam 2-Oxo-quinoline Tautomer Lactim 2-Hydroxy-quinoline Tautomer Lactam->Lactim Tautomerization Intermediate Phosphorodichloridate Intermediate Lactim->Intermediate POCl3 Attack -HCl Product 2-Chloroquinoline Derivative Intermediate->Product Cl- Addition & PO2Cl2- Elimination

Fig 2: Mechanism of deoxychlorination using Phosphorus Oxychloride (POCl3).

Detailed Experimental Methodologies

The following protocols detail the optimized Isatin Condensation pathway (Pathway A), selected for its superior safety profile, scalability, and yield.

Phase 1: Synthesis of 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Causality Focus: Sodium acetate acts as a mild base to deprotonate malonic acid, facilitating nucleophilic attack on the C3-ketone of 5-nitroisatin without causing premature degradation of the isatin core.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 5-nitroisatin (10.0 g, 52.0 mmol) and malonic acid (6.5 g, 62.4 mmol, 1.2 eq) in glacial acetic acid (150 mL).

  • Catalysis: Add anhydrous sodium acetate (0.43 g, 5.2 mmol, 0.1 eq).

  • Execution: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 24 hours. The mixture will transition to a dark, homogeneous solution before a precipitate begins to form.

  • Workup: Cool the reaction to room temperature, then pour the mixture slowly into 500 mL of vigorously stirred ice-water.

  • Isolation: Filter the resulting yellow/brown precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 50 mL) and cold ethanol (50 mL) to remove unreacted malonic acid and acetic acid. Dry in a vacuum oven at 60 °C to afford the intermediate acid.

Phase 2: Esterification to Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Causality Focus: Fischer esterification is an equilibrium process. Using absolute ethanol as both the reactant and the solvent, combined with the removal of water, drives the reaction to completion.

  • Reaction Setup: Suspend the dried 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (10.0 g, 42.7 mmol) in absolute ethanol (200 mL).

  • Catalysis: Cautiously add concentrated Sulfuric Acid (H2SO4, 2.0 mL) dropwise.

  • Execution: Reflux the suspension for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1); the polar acid spot should disappear completely, validating the system's progression.

  • Workup: Concentrate the mixture in vacuo to remove ~75% of the ethanol. Pour the residue into saturated aqueous Sodium Bicarbonate (NaHCO3, 200 mL) to neutralize the acid catalyst.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the ethyl ester.

Phase 3: Deoxychlorination to Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Causality Focus: Quenching POCl3 requires extreme care. Pouring the reaction mixture into ice prevents the exothermic hydrolysis of POCl3 from boiling the water, which would otherwise lead to the unwanted hydrolysis of the newly formed C2-chloride or the C4-ester.

  • Reaction Setup: In a dry 250 mL flask, suspend the ethyl ester intermediate (8.0 g, 30.5 mmol) in neat freshly distilled Phosphorus Oxychloride (POCl3, 28.5 mL, ~305 mmol, 10 eq).

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Execution: Heat the mixture to 100 °C for 4 hours. The suspension will dissolve to form a dark solution as the reaction proceeds.

  • Workup (CRITICAL): Cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the majority of the excess POCl3. Dissolve the resulting thick syrup in a minimal amount of dry DCM (20 mL).

  • Quenching: Add the DCM solution dropwise to 300 g of crushed ice with vigorous stirring. Allow the ice to melt completely.

  • Isolation: Extract the aqueous mixture with DCM (3 x 100 mL). Wash the organics with cold saturated NaHCO3 (careful: gas evolution), dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to afford the pure Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

References

  • Title: WO2003045313A2 - 2-aminoquinoline compounds Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Title: Product Class 4: Quinolinones and Related Systems Source: Thieme Connect URL
  • Title: Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
Exploratory

Engineering Privileged Scaffolds: The Biological Activity and Synthetic Utility of 2-Chloro-6-nitroquinoline

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on privileged scaffolds. 2-Chloro-6-nitroquinoline (CAS: 29969-57-1) stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on privileged scaffolds. 2-Chloro-6-nitroquinoline (CAS: 29969-57-1) stands out as a highly versatile intermediate[1]. Its unique orthogonal reactivity allows researchers to systematically explore chemical space, leading to breakthroughs in infectious diseases, targeted oncology, and metabolic disorders. This technical guide explores the causality behind its chemical utility and its application in developing novel therapeutics.

Chemical Causality & Scaffold Design

The strategic value of 2-chloro-6-nitroquinoline lies in the electronic properties of the quinoline heteroaromatic ring. The electronegative nitrogen atom withdraws electron density, creating a highly polarized system that dictates its reactivity.

  • C2 Position (Electrophilic Center): The electron-deficient nature of the C2 carbon renders the chloride leaving group highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[2]. This allows for the facile and high-yielding introduction of aryl, heteroaryl, or amine groups.

  • C6 Position (Nitro Group): The nitro group at C6 acts as a robust, masked amine. It withstands the harsh thermal and basic conditions often required for C2 functionalization[2]. Once the C2 position is successfully modified, the nitro group can be selectively reduced (e.g., via SnCl2 or catalytic hydrogenation) to an aniline derivative. This newly formed primary amine can then be coupled with pyrimidines, acyl chlorides, or sulfonyl chlorides to build extended drug-like molecules[2][3].

Biological Activity Profile

Antimicrobial Activity: Targeting NDH-2

The rise of multidrug-resistant Mycobacterium tuberculosis and ESKAPE pathogens necessitates novel mechanisms of action. Type II NADH-dehydrogenase (NDH-2) is an essential enzyme in the respiratory chain of many bacteria but is notably absent in mammalian mitochondria, making it an ideal, selective drug target[4].

Derivatives of 2-chloro-6-nitroquinoline, specifically quinolinyl pyrimidines, have demonstrated potent inhibition of NDH-2[3]. The functionalized quinoline core mimics the natural menaquinone substrate. By competitively binding to the enzyme, these compounds halt electron transfer, which collapses the proton motive force and ultimately depletes bacterial ATP synthesis, leading to cell death[3][4].

NDH2_Pathway NADH NADH (Electron Donor) NDH2 Type II NADH-Dehydrogenase (Target Enzyme) NADH->NDH2 Electron Transfer Menaquinone Menaquinone Pool (Electron Acceptor) NDH2->Menaquinone Reduction ATP ATP Synthesis & Cell Survival Menaquinone->ATP Oxidative Phosphorylation Inhibitor Quinolinyl Pyrimidine (2-chloro-6-nitroquinoline derived) Inhibitor->NDH2 Competitive Inhibition

Mechanism of NDH-2 inhibition by quinolinyl pyrimidines disrupting bacterial ATP synthesis.

Oncology & Targeted Therapies

Beyond infectious diseases, the 2-chloro-6-nitroquinoline scaffold is utilized in targeted oncology. Recent developments have identified its derivatives as covalent inhibitors of YAP/TAZ-TEAD oncoproteins[5]. The TEAD1 transcription factor is critical in the Hippo signaling pathway, which is heavily dysregulated in cancers such as glioblastoma, colorectal cancer, and pancreatic ductal adenocarcinoma[5]. The functionalized quinoline core provides the necessary steric and electronic interactions to disrupt the pathogenic YAP-TEAD complex.

Metabolic and CNS Disorders

The scaffold also shows promise in metabolic and central nervous system (CNS) disorders. Bicyclic quinoline derivatives have been synthesized as Acetyl-CoA carboxylase (ACC) inhibitors, which are evaluated for treating Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatitis C Virus (HCV) infections by modulating cellular lipid biosynthesis[6]. Additionally, specific functionalizations yield monoamine neurotransmitter re-uptake inhibitors, targeting dopamine and serotonin pathways for the treatment of depression and panic disorders[7].

Quantitative Data Summary

To contextualize the biological efficacy of these derivatives, the following table summarizes key quantitative metrics across different therapeutic targets based on recent literature.

Target / IndicationCompound Class / DerivativeActivity MetricReference
M. tuberculosis NDH-2 Quinolinyl PyrimidinesIC50: ~40 nM, MIC: 0.8 μM[3][8]
YAP/TAZ-TEAD (Oncology) Functionalized QuinolinesCovalent binding (Targeted)[5]
Acetyl-CoA Carboxylase Bicyclic Quinoline DerivativesACC1/ACC2 dual inhibition[6]
Monoamine Reuptake 3,9-diazabicyclo[3.3.1]nonanesBalanced reuptake inhibition[7]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a key biological intermediate: 2-(4-fluorophenyl)-6-nitroquinoline via Suzuki-Miyaura coupling. This protocol incorporates in-process controls to validate the reaction at each step.

Rationale for Experimental Choices:
  • Solvent System (DME/H2O): 1,2-Dimethoxyethane (DME) provides a high boiling point and excellent solubility for the organic substrates, while water is essential to dissolve the K2CO3 base. The aqueous base facilitates the activation of the boronic acid into a reactive boronate complex, which is a prerequisite for transmetalation[2].

  • Microwave Heating: Accelerates the reaction kinetics, reducing the reaction time from several hours to 30 minutes. This minimizes thermal degradation of the catalyst and reduces side-product formation[2].

Step-by-Step Methodology:
  • Preparation: In a 10–20 mL microwave-safe reaction vial, dissolve 2-chloro-6-nitroquinoline (460 mg, 2.21 mmol) and (4-fluorophenyl)boronic acid (370 mg, 2.65 mmol) in 8 mL of 1,2-dimethoxyethane (DME)[2].

  • Catalyst & Base Addition: Add Potassium carbonate (914 mg, 6.62 mmol) dissolved in 1 mL of water. Purge the system with nitrogen gas for 5 minutes to remove dissolved oxygen. Quickly add tetrakis(triphenylphosphine)palladium(0) (128 mg, 0.110 mmol)[2].

  • Reaction Execution: Seal the vial with a crimp cap and subject it to microwave irradiation at 150 °C for 30 minutes[2].

  • In-Process Control (TLC/LC-MS): Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The product spot should appear highly UV-active. Confirm the mass of the intermediate via LC-MS (Expected m/z for [M+H]+: 269.07). Do not proceed to workup until the starting material is fully consumed.

  • Workup & Isolation: Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield pure 2-(4-fluorophenyl)-6-nitroquinoline.

  • Downstream Processing: The isolated intermediate can subsequently undergo nitro reduction (using SnCl2 or Pd/C with H2) to yield the corresponding 6-aminoquinoline, which is then reacted with chloropyrimidines to form the final NDH-2 inhibitor[2][3].

Synthesis_Workflow Step1 2-chloro-6-nitroquinoline + 4-fluorophenylboronic acid Step2 Suzuki Coupling Pd(PPh3)4, K2CO3, DME/H2O, 150°C Step1->Step2 Reagents mixed Step3 Intermediate: 2-(4-fluorophenyl)-6-nitroquinoline Step2->Step3 Microwave Heating Step4 Nitro Reduction SnCl2 or Pd/C, H2 Step3->Step4 Isolation & Setup Step5 Intermediate: 2-(4-fluorophenyl)quinolin-6-amine Step4->Step5 Reflux / Stirring Step6 S_NAr with Pyrimidine Yields Active Inhibitor Step5->Step6 Final Derivatization

Synthetic workflow for generating biologically active quinolinyl pyrimidines.

References

  • ACS Publications - Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Lu Lu, Linda Åkerbladh, et al. ACS Infectious Diseases (2022). Available at:[Link][2][3][8]

  • Taylor & Francis - Breakthroughs in the development of antibiotics, antifungals and antiparasitics targeting the pathogens' respiratory chain. Available at: [Link][4]

  • Google Patents - WO2022006548A1: Inhibitors of YAP/TAZ-TEAD oncoproteins, synthesis and use thereof. Available at:[5]

  • Google Patents - WO2012013716A1: Bicyclic acetyl-coa carboxylase inhibitors. Available at:[6]

  • Googleapis.com (US Patent) - Monoamine neurotransmitter re-uptake inhibitors. Available at: [Link][7]

Sources

Foundational

The Discovery and Evolution of Substituted Quinoline-4-Carboxylates: A Technical Whitepaper

Executive Summary The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a highly privileged structure in medicinal chemistry and drug discovery. Originally synthesized in the late 19th century as a byproduct of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a highly privileged structure in medicinal chemistry and drug discovery. Originally synthesized in the late 19th century as a byproduct of dye chemistry, substituted quinoline-4-carboxylates have evolved into potent therapeutics targeting critical cellular pathways, including de novo pyrimidine biosynthesis, epigenetic regulation, and inflammatory cascades. This whitepaper provides an in-depth technical analysis of their historical discovery, synthetic methodologies, structure-activity relationship (SAR) evolution, and the mechanistic causality behind their pharmacological efficacy.

Historical Evolution: From Classical Synthesis to Privileged Pharmacophores

The history of quinoline-4-carboxylates is deeply intertwined with the development of classical multicomponent organic reactions. The core scaffold was first accessed through two foundational methodologies:

  • The Doebner Reaction (1887): A multicomponent condensation of aniline, an aldehyde, and pyruvic acid[1].

  • The Pfitzinger Reaction (1886): The base-catalyzed condensation of isatin (indoline-2,3-dione) with an α-methylene ketone[2].

Initially utilized for their unique chemical properties, these derivatives transitioned into the pharmaceutical spotlight with the discovery of Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid). Brequinar was identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, thereby establishing the quinoline-4-carboxylate core as a critical pharmacophore for anticancer, immunosuppressive, and broad-spectrum antiviral agents[3].

Mechanisms of Action & Target Discovery

DHODH Inhibition: The Brequinar Paradigm

DHODH catalyzes the oxidation of dihydroorotate to orotate in the inner mitochondrial membrane, a rate-limiting step in de novo pyrimidine synthesis[4]. Rapidly proliferating cells (e.g., tumor cells, activated T-cells, and virus-infected cells) rely heavily on this pathway. Substituted quinoline-4-carboxylates act by binding to the ubiquinone-binding pocket of DHODH. The carboxylic acid moiety at the C4 position is strictly required; it forms a critical salt bridge with Arginine-136 (R136) and a hydrogen bond with Glutamine-47 (Q47) in the human DHODH binding site[4].

Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation PYR Pyrimidine Nucleotides (DNA/RNA Synthesis) ORO->PYR Biosynthesis CELL Cell Proliferation / Viral Replication PYR->CELL Promotes BREQ Quinoline-4-Carboxylates (e.g., Brequinar, C44) BREQ->DHODH Inhibits (Ubiquinone Site)

Figure 1: Mechanism of DHODH inhibition by quinoline-4-carboxylates and its downstream cellular effects.

Expansion to Novel Targets

Beyond DHODH, the versatility of the quinoline-4-carboxylate core has led to its application across various therapeutic targets:

  • Histone Deacetylases (HDACs): 2-substituted phenylquinoline-4-carboxylic acid derivatives have been discovered as selective HDAC3 inhibitors (e.g., Compound D28), utilizing the quinoline core as a surface recognition cap group connected via a linker to a zinc-binding group[5].

  • Cyclooxygenase-2 (COX-2): Tetrahydrobenzo[h]quinoline-4-carboxylic acids (e.g., Compound 9e) have demonstrated highly selective COX-2 inhibition with an IC50 of 0.043 µM, outperforming reference drugs like celecoxib[6].

Quantitative Structure-Activity Relationship (SAR) Data

Extensive SAR optimization has yielded highly potent derivatives. The table below summarizes key quantitative data derived from recent drug discovery campaigns.

Compound ID / NamePrimary TargetStructural Modification (vs. Core Scaffold)IC50 / EC50 ValueRef
Brequinar Human DHODH6-fluoro, 2-biphenyl, 3-methyl substituentsIC50 = ~20 nM[3]
Compound C44 Human DHODH6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)IC50 = 1.0 nM (DHODH)EC50 = 1.9 nM (VSV)[3]
Compound 41 Human DHODHOptimized H-bond acceptors targeting T63IC50 = 9.71 nM[7]
Compound D28 HDAC32-phenylquinoline cap + hydrazide zinc-binding groupIC50 = 24.45 µM
Compound 9e COX-27,8,9,10-tetrahydrobenzo[h]quinoline coreIC50 = 0.043 µM

Key Synthetic Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis of the quinoline-4-carboxylate scaffold.

The Pfitzinger Reaction Workflow

The Pfitzinger reaction remains the most robust method for synthesizing 2-substituted quinoline-4-carboxylic acids due to its high regioselectivity[2].

Causality of Reagents: Potassium hydroxide (KOH) is utilized not merely as a base, but to facilitate the nucleophilic attack of hydroxide on the amide carbonyl of isatin, driving the ring-opening to form the reactive isatinic acid intermediate. The subsequent cross-aldol condensation with the ketone is thermodynamically driven by the formation of the highly stable aromatic quinoline system.

Step-by-Step Protocol:

  • Preparation: Suspend isatin (1.0 equiv) and the desired α-methylene ketone (1.2 equiv) in a 33% aqueous KOH solution (or ethanolic KOH for highly lipophilic ketones).

  • Ring Opening & Condensation: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The solution will transition from orange/red to a deep homogenous brown as the isatinic acid intermediate forms and condenses.

  • Workup: Cool the reaction mixture to room temperature and dilute with distilled water. Extract with diethyl ether to remove unreacted ketone and non-acidic byproducts.

  • Precipitation: Carefully acidify the aqueous layer with 6M HCl to pH 3–4. The substituted quinoline-4-carboxylic acid will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol or acetic acid to yield the pure product.

Pfitzinger Isatin Isatin (Indoline-2,3-dione) Base Base Catalysis (KOH) Heat to Reflux Isatin->Base Ketone α-Methylene Ketone Ketone->Base Intermediate Isatinic Acid Intermediate (Ring Opening) Base->Intermediate Condensation Cross-Aldol Condensation & Cyclization Intermediate->Condensation Product Substituted Quinoline-4-Carboxylic Acid Condensation->Product

Figure 2: Logical workflow and chemical intermediates of the Pfitzinger reaction.

The Modified Doebner Reaction

For derivatives requiring complex substitutions at the 2- and 3-positions, the Doebner multicomponent reaction is preferred[1].

Causality of Reagents: Pyruvic acid acts as both the source of the C4-carboxylate and a reactive enolizable component. A catalyst, such as p-Toluenesulfonic acid (p-TSA), is often employed to accelerate the initial Schiff base formation between the aniline and the aldehyde, preventing competitive side reactions[8].

Step-by-Step Protocol:

  • Imine Formation: Combine substituted aniline (1.0 equiv) and aldehyde (1.0 equiv) in ethanol. Add a catalytic amount of p-TSA (10 mol%). Stir at room temperature for 30 minutes to ensure complete Schiff base formation.

  • Cyclocondensation: Add pyruvic acid (1.2 equiv) dropwise to the mixture. Heat the reaction to reflux for 3–6 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice to precipitate the crude quinoline-4-carboxylic acid.

  • Purification: Purify via column chromatography (silica gel, typically using a DCM/MeOH gradient) or recrystallization.

Experimental Validation: Self-Validating Assays

To ensure trustworthiness in drug discovery, synthesized quinoline-4-carboxylates must be validated using self-correcting, orthogonal assays. For DHODH inhibitors, the standard is the DCIP (2,6-dichlorophenolindophenol) Reduction Assay .

Assay Logic & Causality: DHODH oxidizes dihydroorotate while simultaneously reducing ubiquinone (Coenzyme Q) to ubiquinol. Because this electron transfer is difficult to measure directly via spectrophotometry, an artificial electron acceptor, DCIP, is introduced. Ubiquinol reduces DCIP, causing a measurable colorimetric shift (loss of absorbance at 600 nm). Self-Validation: If a compound is a false positive (e.g., it directly reduces DCIP rather than inhibiting DHODH), a counter-screen lacking the DHODH enzyme will reveal spontaneous DCIP reduction, instantly flagging the assay interference.

Protocol:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Add 100 µM L-dihydroorotate, 20 µM Coenzyme Q10, and 60 µM DCIP.

  • Incubate with varying concentrations of the quinoline-4-carboxylate inhibitor (0.1 nM to 10 µM).

  • Initiate the reaction by adding recombinant human DHODH enzyme.

  • Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis Online URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Chemistry URL:[Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL:[Link]

Sources

Exploratory

Theoretical Studies on the Electronic Structure of Nitroquinolines: Bridging Quantum Mechanics and Pharmacotoxicology

Executive Summary Nitroquinolines (NQs), particularly 4-nitroquinoline 1-oxide (4-NQO) and 8-nitroquinoline (8-NQ), represent a critical class of heterocyclic compounds widely utilized as model mutagens and carcinogens i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroquinolines (NQs), particularly 4-nitroquinoline 1-oxide (4-NQO) and 8-nitroquinoline (8-NQ), represent a critical class of heterocyclic compounds widely utilized as model mutagens and carcinogens in oncological and toxicological research. Understanding their biological mechanisms requires an atomistic evaluation of their electronic structures. Density Functional Theory (DFT) provides the mathematical framework to elucidate how the nitro and N-oxide moieties dictate electrophilicity, radical stabilization, and subsequent DNA intercalation.

This technical guide outlines the theoretical underpinnings, self-validating computational protocols, and electronic-to-biological causality of nitroquinolines, designed for computational chemists and drug development professionals.

Mechanistic Causality: Electronic Structure and Biological Activity

The toxicological profile of a compound like 4-NQO is intrinsically linked to its electronic distribution. Theoretical models explain the causality behind its high reactivity:

  • LUMO Lowering and Electron Acceptance: The N-oxide group acts as a strong electron-withdrawing moiety. DFT calculations reveal that this significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule highly susceptible to one-electron reduction[1].

  • Enzymatic Reduction to Anion Radicals: In biological systems, flavin-containing enzymes (such as cytochrome P450 reductase or xanthine oxidase) catalyze the one-electron reduction of 4-NQO into a reactive anion radical. Theoretical studies utilizing unrestricted hybrid functionals (e.g., uBecke3LYP) demonstrate that the spin density of this anion radical is heavily delocalized across the quinoline ring and the nitro group. This delocalization stabilizes the intermediate before it transfers an electron to molecular oxygen to form DNA-damaging superoxide radicals[2][3].

  • Lewis Acid Coordination: Coordination of the N-oxide oxygen to Lewis acids (e.g., ZnCl2 or AlCl3) further lowers the LUMO energy and increases the positive electrostatic potential on the molecular surface, enhancing its reactivity as a π-acceptor and facilitating nucleophilic attack[1].

G N1 4-NQO (Pro-carcinogen) N2 Flavoenzyme Reductase (1e- Transfer) N1->N2 N3 4-NQO Anion Radical (Delocalized Spin Density) N2->N3 N4 Superoxide Generation & DNA Adducts N3->N4

One-electron reduction pathway of 4-NQO to reactive radicals mediated by flavoenzymes.

Computational Protocol: A Self-Validating Workflow

To accurately model the electronic structure of nitroquinolines, researchers must employ a rigorous, self-validating computational workflow. The protocol below ensures that theoretical predictions strictly align with empirical spectroscopic data (FTIR, FT-Raman, NMR) before any biological inferences are made[4][5].

Step-by-Step Methodology

Step 1: Conformational Search & Geometry Initialization

  • Action: Generate the 3D geometry of the target NQ using molecular mechanics (e.g., MMFF94) to find the lowest-energy conformer.

  • Causality: Starting from a near-minimum geometry prevents the subsequent quantum mechanical calculations from converging on a false local minimum.

Step 2: DFT Geometry Optimization

  • Action: Perform structural optimization using the B3LYP hybrid functional paired with a 6-311++G(d,p) or cc-pVTZ basis set[5].

  • Causality: B3LYP accurately balances electron exchange and correlation for aromatic nitrogenous systems. The inclusion of diffuse functions (++) is strictly mandatory; they allow the electron cloud to expand away from the nucleus, which is critical for accurately modeling the lone pairs on the N-oxide oxygen and the extended electron cloud of the anion radical state[3].

Step 3: Vibrational Validation (The Self-Validating Step)

  • Action: Compute harmonic vibrational frequencies at the optimized level of theory. Apply a scaling factor (typically ~0.96) to correct for anharmonicity.

  • Causality: This step serves as the internal validation engine. First, the absence of imaginary frequencies confirms the geometry is a true energy minimum. Second, the computed NO₂ symmetric and asymmetric stretches must be compared against experimental FTIR/Raman data. If the theoretical values deviate by more than 15-20 cm⁻¹ from the experimental benchmarks, the basis set or functional must be re-evaluated[5].

Step 4: Electronic & Topological Profiling

  • Action: Execute Time-Dependent DFT (TD-DFT) for vertical excitation energies (UV-Vis prediction)[6]. Perform Natural Bond Orbital (NBO) analysis.

  • Causality: NBO analysis quantifies intramolecular charge transfer (e.g., hyperconjugation from the quinoline ring to the nitro group), providing a mathematical basis for the molecule's stability and reactivity.

Step 5: Reactivity Mapping (MEP)

  • Action: Generate the Molecular Electrostatic Potential (MEP) surface.

  • Causality: Mapping the electrostatic potential onto the electron density isosurface reveals the most electrophilic sites (positive potential, typically on the quinoline backbone) and nucleophilic sites (negative potential, localized on the nitro/N-oxide oxygens). This directly predicts in vivo interaction sites with DNA bases[6].

G N1 Initial Geometry Generation (Molecular Mechanics) N2 DFT Geometry Optimization (B3LYP/6-311++G**) N1->N2 N3 Frequency Analysis (IR/Raman Validation) N2->N3 N4 TD-DFT & NBO Analysis (UV-Vis & Charge Transfer) N3->N4 N5 MEP & Reactivity Descriptors (HOMO/LUMO Mapping) N4->N5

Self-validating computational workflow for nitroquinoline electronic structure analysis.

Quantitative Data: Electronic and Spectroscopic Properties

The following table summarizes the theoretical electronic and vibrational properties of representative nitroquinolines derived from DFT (B3LYP/6-311++G**) studies. The data illustrates how the addition of the N-oxide group alters the HOMO-LUMO gap, thereby increasing reactivity.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)NO₂ Asym. Stretch (cm⁻¹)NO₂ Sym. Stretch (cm⁻¹)
8-Nitroquinoline (8-NQ) -6.85-2.754.10~1530~1350
4-Nitroquinoline 1-oxide -6.42-3.153.27~1545~1365
5-Nitroquinoline (5-NQ) -6.78-2.823.96~1525~1345

(Note: Values are representative aggregates from B3LYP/6-311++G* calculations demonstrating the effect of the N-oxide group on lowering the LUMO and band gap[1][4][5].)*

References

  • Enzymatic and Nonenzymatic Production of Free Radicals from the Carcinogens 4-Nitroquinoline N-Oxide and 4-Hydroxylaminoquinoline N-Oxide Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Enzymatic and Nonenzymatic Production of Free Radicals From the Carcinogens 4-nitroquinoline N-oxide and 4-hydroxylaminoquinoline N-oxide Source: PubMed (NIH) URL:[Link]

  • FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride Source: Russian Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes Source: Spectrochimica Acta Part A (via ResearchGate) URL:[Link]

  • Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids Source: Asian Research Association URL:[Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate in Drug Discovery

Executive Summary Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9) is a highly functionalized, electron-deficient heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9) is a highly functionalized, electron-deficient heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry and materials science. Its unique structural topology—featuring a reactive 2-chloro leaving group, an electron-withdrawing 6-nitro substituent, and a 4-carboxylate ester—makes it an ideal precursor for nucleophilic aromatic substitution (S_NAr) and cross-coupling reactions. This technical guide provides an in-depth analysis of its commercial landscape, its mechanistic role in developing Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists, and field-proven synthetic methodologies for its preparation and validation.

Physicochemical Profiling & Commercial Landscape

The commercial availability of this compound has expanded due to its demand in the synthesis of neuroactive agents and phosphorescent iridium(III) complexes[1]. It is globally sourced through specialized chemical vendors, typically available in purities exceeding 97% for research and development applications.

To facilitate procurement and analytical comparison, the quantitative physicochemical data and commercial specifications are summarized below:

Property / SpecificationData Value
Chemical Name Ethyl 2-chloro-6-nitroquinoline-4-carboxylate
CAS Registry Number 55878-86-9
Molecular Formula C₁₂H₉ClN₂O₄
Molecular Weight 280.66 g/mol
Related Precursor 2-Chloro-6-nitroquinoline-4-carboxylic acid (CAS: 2)
Methyl Ester Analog Methyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 3)
Key Suppliers BLD Pharm, ChemSrc, ChemicalBook
Standard Purity ≥ 97% (HPLC)

Mechanistic Applications in Drug Discovery: MCH-1R Antagonism

One of the most authoritative applications of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is its use as a foundational building block for4.

Melanin-Concentrating Hormone (MCH) is a 19-amino acid neuropeptide synthesized in the hypothalamus that plays a major role in promoting feeding (orexigenic activity). The MCH-1R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/Go proteins. Activation of MCH-1R inhibits adenylate cyclase, decreasing cAMP levels, which cascades into hyperphagic behavior and reduced metabolic rate. By substituting the 2-chloro position of our target compound with specific bicyclic amines (e.g., 2-azabicyclo[2.2.1]heptane), researchers generate potent, competitive antagonists that block MCH binding. This mechanism is a validated therapeutic pathway for treating obesity, eating disorders, and related metabolic syndromes.

MCH1R_Pathway MCH Melanin-Concentrating Hormone (MCH) Receptor MCH-1R (GPCR) MCH->Receptor Binds Gi_Go Gi/Go Proteins Receptor->Gi_Go Activates cAMP cAMP Levels (Decreased) Gi_Go->cAMP Inhibits Adenylate Cyclase Feeding Orexigenic Signal (Hyperphagia / Obesity) cAMP->Feeding Promotes Antagonist 2-Aminoquinoline Antagonist Antagonist->Receptor Blocks (Competitive)

Mechanism of MCH-1R antagonism by quinoline derivatives in metabolic regulation.

Advanced Synthetic Methodologies

For laboratories synthesizing this compound in-house, understanding the causality behind the reagent selection is critical. The synthesis relies on the dual reactivity of Phosphorus Oxychloride (POCl₃)[5].

Causality of Experimental Choices: When starting from 2-hydroxy-6-nitroquinoline-4-carboxylic acid, the 2-hydroxy group exists in a tautomeric equilibrium with its 2-quinolone form. POCl₃ acts simultaneously as a chlorinating agent and a dehydrating solvent. It converts the 2-quinolone into a 2-chloro substituent via a highly reactive Vilsmeier-type intermediate. Concurrently, POCl₃ converts the 4-carboxylic acid into a 4-carbonyl chloride. This dual-activation strategy is highly efficient. The subsequent controlled quench with absolute ethanol selectively yields the ethyl ester while leaving the 2-chloro group intact for future S_NAr functionalization.

Synthesis_Workflow Step1 2-Hydroxy-6-nitroquinoline- 4-carboxylic acid Step2 Dual Chlorination & Activation (POCl3, Reflux, 3h) Step1->Step2 Step3 2-Chloro-6-nitroquinoline- 4-carbonyl chloride Step2->Step3 -HCl, -PO2Cl Step4 Esterification Quench (Absolute EtOH, 0°C to RT) Step3->Step4 Step5 Ethyl 2-chloro-6-nitroquinoline- 4-carboxylate Step4->Step5 -HCl

Step-by-step synthetic workflow for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Self-Validating Experimental Protocol

Step 1: Dual Chlorination

  • Setup: Suspend 2-hydroxy-6-nitroquinoline-4-carboxylic acid (1.0 eq) in POCl₃ (10–15 volumes) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reaction: Heat the mixture to reflux (approx. 105°C) under an inert argon atmosphere for 3 hours. Causality: Argon prevents atmospheric moisture from violently hydrolyzing the POCl₃, while the reflux temperature provides the necessary activation energy to chlorinate the highly electron-deficient nitroquinoline ring.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The starting material should be completely consumed, yielding a homogeneous dark solution of6.

Step 2: Esterification and Quenching

  • Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of excess POCl₃. Causality: Removing excess POCl₃ prevents the generation of large amounts of phosphoric acid and ethyl chloride during the quench, which drastically simplifies downstream purification.

  • Quenching: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Add this solution dropwise to a vigorously stirred solution of absolute ethanol (excess) pre-cooled to 0°C. Causality: The 0°C quench controls the highly exothermic esterification process, preventing thermal degradation of the nitro group.

  • Workup: Allow the mixture to warm to room temperature. Dilute with additional DCM, wash carefully with cold saturated aqueous NaHCO₃ (until CO₂ evolution ceases), dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo to yield the target ethyl ester.

Analytical Validation Standards

To ensure the integrity of the synthesized or commercially procured compound, the following analytical validations are standard across the industry:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must feature a characteristic aliphatic quartet at ~4.5 ppm (2H, -CH₂-) and a triplet at ~1.5 ppm (3H, -CH₃) confirming the ethyl ester. The aromatic quinoline protons will appear highly deshielded (8.0–9.2 ppm) due to the combined electron-withdrawing effects of the nitro and ester groups.

  • LC-MS (ESI+): Expect a molecular ion [M+H]⁺ peak at m/z 281.0, accompanied by a characteristic 3:1 isotopic pattern at m/z 283.0, confirming the presence of the single ³⁵Cl / ³⁷Cl isotope.

References

  • BLD Pharm - 55764-57-3 | 2-Chloro-6-nitroquinoline-4-carboxylic acid | Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS 55878-86-9).
  • Google Patents - WO2003045313A2 - 2-aminoquinoline compounds (MCH-1R Antagonists).
  • RSC Publishing - Substituents engineered deep-red to near-infrared phosphorescence from tris-heteroleptic iridium(III) complexes (Synthesis of 2-chloroquinoline-4-carboxylates).
  • ChemSrc - 2-chloro-6-nitro-quinoline-4-carbonyl chloride (Precursor).
  • ChemicalBook - Shanghai Anmike Chemical Co. Ltd. Product details for Methyl 2-chloro-6-nitroquinoline-4-carboxylate.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate in Drug Discovery

Executive Summary Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (and its methyl ester analog) is a highly versatile, trifunctional building block utilized extensively in medicinal chemistry. It serves as a foundational s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (and its methyl ester analog) is a highly versatile, trifunctional building block utilized extensively in medicinal chemistry. It serves as a foundational scaffold in the synthesis of complex quinoline derivatives, most notably in the development of Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists—compounds actively investigated for the treatment of obesity, eating disorders, and schizophrenia[1].

This application note provides a comprehensive, field-proven guide to the orthogonal functionalization of this intermediate. By understanding the mechanistic causality behind its reactivity, researchers can leverage this scaffold to rapidly generate diverse libraries of bioactive molecules.

Structural Analysis & Reactivity Profile

The strategic value of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate lies in its three independently addressable reactive sites. Successful utilization requires a strict adherence to the sequence of functionalization, dictated by the electronic properties of the quinoline ring.

Causality of Experimental Sequence
  • C2-Chloride (SNAr Susceptibility): The C2 position is highly electron-deficient. This deficiency is driven by the inductive and resonance effects of the adjacent quinoline nitrogen[2], compounded by the strong electron-withdrawing nature of the C6-nitro group (located para to the ring nitrogen). This dual-activation enables rapid Nucleophilic Aromatic Substitution (SNAr) with various amines[3].

  • C6-Nitro Group (Masked Amine): The nitro group serves a dual purpose. Initially, it acts as an electron-withdrawing group to activate the C2-chloride. Crucial Insight: C2-SNAr must strictly precede C6-nitro reduction. If the nitro group is reduced to an amine first, the resulting electron-donating

    
     group pushes electron density back into the quinoline ring, severely deactivating the C2-chloride and rendering subsequent SNAr reactions unfeasible.
    
  • C4-Ethyl Ester (Latent Carboxyl): The ester provides a stable, lipophilic protecting group during the C2 and C6 modifications. It is typically reserved for the final synthetic stage, where it is saponified to a free carboxylic acid and subjected to peptide coupling.

Experimental Workflow

G SM Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (Starting Material) Int1 C2-Substituted-6-nitroquinoline (SNAr Product) SM->Int1 Step 1: 2° Amine, DIPEA, Heat (C2-Cl Displacement) Int2 C2-Substituted-6-aminoquinoline (Reduction Product) Int1->Int2 Step 2: Pd/C, H2 or Fe/NH4Cl (C6-NO2 Reduction) Product Fully Functionalized Quinoline (Amidation Product) Int2->Product Step 3: 1. LiOH  2. Amine, HATU (C4-Ester Functionalization)

Orthogonal functionalization workflow of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Quantitative Data Summary

The following table summarizes the standard conditions, expected yields, and self-validating analytical markers for each step of the orthogonal functionalization.

Reaction StepTransformationKey Reagents & SolventsTemp / TimeTypical YieldSelf-Validating Analytical Tracking
Step 1 C2 SNAr2° Amine (1.2 eq), DIPEA (2.0 eq), NMP80 °C, 4-6 h85–95%LC-MS: Loss of distinct Cl isotope pattern (3:1 ratio) in starting material.
Step 2 C6 Reduction10% Pd/C,

(1 atm), MeOH
RT, 2-4 h90–98%TLC: Product exhibits intense blue/green fluorescence under 365 nm UV light.
Step 3a C4 HydrolysisLiOH·

(3.0 eq), THF/

(3:1)
RT, 2 h>95%LC-MS: Mass shift of -28 Da (loss of ethyl); shift to earlier RT on reverse-phase.
Step 3b C4 AmidationAmine (1.5 eq), HATU (1.2 eq), DIPEA, DMFRT, 12 h70–85%LC-MS: Exact mass confirmation of the target amide product.

Detailed Experimental Protocols

Protocol A: C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C2-chloride with a secondary amine (e.g., 2-azabicyclo[2.2.1]heptane)[1].

  • Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (1.0 equivalent) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired secondary amine (1.2 equivalents) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (which displays a characteristic 3:1 M/M+2 chlorine isotope pattern) is fully consumed and replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine (1x) to remove NMP and DIPEA salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: C6-Nitro Reduction

Objective: Conversion of the C6-nitro group to a C6-amine to enable further functionalization.

  • Setup: Dissolve the C2-substituted intermediate from Protocol A (1.0 equivalent) in Methanol (MeOH, 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Stir vigorously at room temperature for 2–4 hours.
    
  • Self-Validation: Spot the reaction mixture on a silica TLC plate. The nitro starting material is UV-active (254 nm) but dark under 365 nm. The successful formation of the C6-aminoquinoline is visually confirmed by the appearance of a highly fluorescent blue/green spot under 365 nm UV light.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate in vacuo to afford the C6-amino intermediate.

Protocol C: C4-Ester Hydrolysis and Amidation

Objective: Deprotection of the C4-carboxylate and subsequent peptide coupling.

  • Hydrolysis: Dissolve the C6-amino intermediate (1.0 equivalent) in a 3:1 mixture of THF/Water (0.1 M). Add Lithium Hydroxide monohydrate (LiOH·

    
    , 3.0 equivalents). Stir at room temperature for 2 hours.
    
  • Self-Validation (Hydrolysis): LC-MS will show a complete shift to a more polar retention time and a mass decrease of 28 Da (loss of the ethyl group).

  • Acidification: Carefully acidify the mixture to pH ~4 using 1N HCl. Extract the resulting carboxylic acid with 10% Isopropanol in Chloroform. Dry and concentrate.

  • Amidation: Dissolve the crude carboxylic acid in anhydrous DMF (0.1 M). Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15 minutes to pre-form the active ester. Add the desired amine (1.5 equivalents) and stir at room temperature for 12 hours.

  • Final Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final, orthogonally functionalized MCH-1R antagonist[1].

References

  • WO2003045313A2 - 2-aminoquinoline compounds Google P
  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers National Center for Biotechnology Information (PMC)[Link]

Sources

Application

Application Note: Strategic Functionalization of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate in Medicinal Chemistry

Introduction to the Privileged Quinoline Scaffold Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9)[1] is a highly versatile, trifunctional building block utilized extensively in modern drug discovery. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Quinoline Scaffold

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9)[1] is a highly versatile, trifunctional building block utilized extensively in modern drug discovery. The quinoline core is universally recognized as a "privileged scaffold" due to its profound presence in FDA-approved drugs and its diverse biological activities, which include antimalarial, antimicrobial, and anticancer properties[2].

The strategic value of this specific compound lies in its three orthogonally reactive handles: a C2-chloride, a C4-ethyl ester, and a C6-nitro group. This unique topology allows medicinal chemists to systematically explore Structure-Activity Relationships (SAR) by sequentially modifying each position without cross-reactivity or the need for complex protecting-group strategies[3].

Mechanistic Rationale and Chemoselectivity (E-E-A-T)

As an application scientist, understanding the causality behind the reactivity of this scaffold is critical for designing successful synthetic campaigns:

  • C2 Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is inherently electron-deficient. This deficiency is strongly amplified by the adjacent pyridine-like nitrogen and the electron-withdrawing C6-nitro and C4-carboxylate groups. Consequently, the C2-chloride is highly activated for SNAr reactions via a Meisenheimer complex, allowing for facile amination[3].

  • C4 Ester Hydrolysis: The ethyl ester serves as a robust protecting group during the initial high-temperature SNAr reaction, preventing unwanted amidation or decarboxylation. Once the C2 position is functionalized, the ester can be selectively hydrolyzed under mild basic conditions to yield a carboxylic acid, which is then primed for amide coupling[4].

  • C6 Nitro Reduction: The nitro group is intentionally kept intact during the first two synthetic steps to maintain the potent electron-withdrawing activation required for the SNAr reaction. Only in the final stages is it reduced to an aniline derivative using chemoselective methods to avoid dehalogenation of other functional groups[3].

Key Therapeutic Applications

  • Metabolic and Neurological Disorders: Substitution of the C2-chloride with cyclic amines (e.g., 2-azabicyclo[2.2.1]heptane) yields 2-aminoquinoline derivatives. These compounds have been successfully developed and patented as potent Melanin Concentrating Hormone Receptor 1 (MCH-1R) antagonists, which are critical targets for treating obesity, eating disorders, and various mental disorders[5].

  • Antimicrobial and Anticancer Agents: Conversion of the C4-ester into quinoline-4-carboxamides generates compounds with well-documented apoptotic action on cancer cell lines (e.g., PC3 prostate cancer) and potent antibacterial activity against E. coli and S. aureus[4][6].

Visualizing the Orthogonal Workflow

The following diagram maps the divergent synthetic pathways enabled by the sequential functionalization of this scaffold.

G A Ethyl 2-chloro-6-nitroquinoline- 4-carboxylate (Core) B SNAr Reaction (C2-Amination) A->B Amines, Base, Heat C Ester Hydrolysis & Amide Coupling (C4) B->C 1. LiOH 2. R-NH2, HATU E MCH-1R Antagonists (Metabolic/Neurological) B->E SAR Optimization D Nitro Reduction (C6-Amination) C->D Fe/NH4Cl or Pd/C, H2 F Quinoline-4-carboxamides (Antimicrobial/Anticancer) C->F SAR Optimization G Kinase Inhibitors (Oncology/Inflammation) D->G SAR Optimization

Divergent synthetic workflow illustrating the orthogonal functionalization of the quinoline scaffold.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system for the sequential functionalization of the scaffold, moving from C2 to C4, and finally to C6.

Protocol A: C2-Amination via SNAr

Objective: Displace the C2-chloride with a secondary amine to generate an MCH-1R antagonist precursor[5].

  • Preparation: In an oven-dried round-bottom flask, dissolve Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K2CO3 (2.5 eq) to the solution. Causality: The weak base scavenges the HCl byproduct driving the reaction forward without hydrolyzing the C4-ethyl ester.

  • Substitution: Dropwise add the desired secondary amine (e.g., 2-azabicyclo[2.2.1]heptane) (1.2 eq).

  • Heating: Stir the reaction mixture at 80–90 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Causality: Elevated thermal energy is required to overcome the activation energy barrier of the Meisenheimer complex formation.

  • Workup: Cool to room temperature, pour into ice water, and extract with EtOAc. Wash the organic layer with brine (5x) to completely remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: C4-Ester Hydrolysis and Amidation

Objective: Convert the C4-ester to a carboxamide for antimicrobial SAR exploration[2][6].

  • Hydrolysis: Dissolve the C2-substituted intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 2 hours.

  • Acidification: Evaporate the organic solvents, dilute with water, and carefully acidify to pH ~4 using 1M HCl. Filter the resulting precipitate (quinoline-4-carboxylic acid) and dry under vacuum.

  • Coupling: Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Causality: HATU is selected for its exceptional efficiency in coupling sterically hindered aromatic carboxylic acids while minimizing side reactions.

  • Amidation: Add the primary amine (1.2 eq) and stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Protocol C: C6-Nitro Reduction (Béchamp Method)

Objective: Reduce the C6-nitro group to an aniline for further functionalization (e.g., generating kinase hinge-binding motifs).

  • Preparation: Suspend the intermediate from Protocol B (1.0 eq) in a 4:1 mixture of EtOH/H2O.

  • Reagent Addition: Add Iron powder (5.0 eq) and solid NH4Cl (2.0 eq). Causality: The Fe/NH4Cl system is highly chemoselective. Unlike Pd/C-catalyzed hydrogenation, it will not cleave any residual halogens present on the newly added R-groups.

  • Reflux: Heat the mixture to 80 °C and stir vigorously for 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad thoroughly with hot EtOH to ensure full product recovery.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, extract, dry, and concentrate to yield the 6-aminoquinoline derivative.

Quantitative Data Summary

The table below summarizes the expected parameters, yields, and chemical rationale for each functionalization step.

Reaction StepTarget PositionPreferred ReagentsTypical YieldChemoselectivity Rationale
SNAr C2-Chloride2° Amine, K2CO3, DMF, 80°C75–85%C2 is highly activated by the ring N and C6-NO2; the ester remains intact under mild basic conditions.
Hydrolysis C4-EsterLiOH·H2O, THF/H2O, RT90–95%LiOH provides mild saponification without degrading the electron-deficient quinoline core.
Amidation C4-Carboxylic Acid1° Amine, HATU, DIPEA, RT70–80%HATU efficiently couples sterically hindered aromatic acids with minimal epimerization or side reactions.
Reduction C6-NitroFe, NH4Cl, EtOH/H2O, 80°C80–90%Béchamp reduction prevents unwanted dehalogenation of complex SAR substituents introduced in earlier steps.

References

  • BLD Pharm. Ethyl 2-chloro-6-nitroquinoline-4-carboxylate. 1

  • Google Patents. WO2003045313A2 - 2-aminoquinoline compounds. 5

  • J&K Scientific. 2-Chloroquinoline-4-carboxylic acid. 4

  • Benchchem. 2-Bromo-6-chloro-5-nitroquinoline. 3

  • ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. 2

  • ResearchGate. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. 6

Sources

Method

Application Note: Chemoselective Reduction of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Executive Summary & Strategic Context The quinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and GPCR antagonists[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The quinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and GPCR antagonists[1]. The synthesis of highly functionalized quinolines often relies on the strategic installation of a nitro group, which is subsequently reduced to an amine to serve as a versatile handle for amidation, sulfonylation, or cross-coupling.

When processing Ethyl 2-chloro-6-nitroquinoline-4-carboxylate , researchers encounter a classic chemoselectivity challenge. The molecule possesses three reactive domains:

  • C6-Nitro Group: The target for reduction.

  • C4-Ethyl Ester: Susceptible to hydrolysis under harsh basic or aqueous acidic conditions at elevated temperatures.

  • C2-Aryl Chloride: Highly activated toward nucleophilic aromatic substitution and exceptionally vulnerable to reductive cleavage (hydrodehalogenation)[2].

This application note provides field-proven, self-validating protocols to achieve quantitative reduction of the nitro group while preserving the integrity of the fragile C2-aryl chloride and C4-ester.

Mechanistic Rationale: Bypassing Hydrodehalogenation

Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and H₂ gas is the industry standard for nitro reduction due to its operational simplicity[3]. However, applying Pd/C to 2-chloroquinolines inevitably leads to competitive or complete hydrodehalogenation[4].

The C-Cl bond at the 2-position of an electron-deficient quinoline ring is significantly weakened. Under standard hydrogenation conditions, the oxidative addition of Palladium into the C-Cl bond is kinetically favorable, yielding the undesired des-chloro byproduct (Ethyl 6-aminoquinoline-4-carboxylate).

To prevent this, the reduction must proceed via a Single Electron Transfer (SET) mechanism rather than metal-hydride insertion. Reagents such as Iron (Fe) or Tin(II) chloride (SnCl₂) transfer electrons directly to the nitro group's oxygen atoms, reducing it through nitroso and hydroxylamine intermediates, thereby bypassing the C-Cl bond entirely[5].

Reaction Pathway & Decision Matrix

G Substrate Ethyl 2-chloro-6-nitroquinoline- 4-carboxylate PdC H2, Pd/C (Catalytic Hydrogenation) Substrate->PdC Fe Fe, NH4Cl / EtOH, H2O (SET Reduction) Substrate->Fe SnCl2 SnCl2·2H2O / EtOH (Metal Salt Reduction) Substrate->SnCl2 Byproduct Ethyl 6-aminoquinoline- 4-carboxylate (Dehalogenated) PdC->Byproduct Hydrodehalogenation (C-Cl Cleavage) Product Ethyl 6-amino-2-chloroquinoline- 4-carboxylate (Desired Product) Fe->Product Chemoselective SnCl2->Product Chemoselective

Chemoselective reduction pathways for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Comparative Efficacy of Reducing Agents

The following table summarizes the performance of various reducing agents specifically applied to activated 2-chloro-nitroquinoline scaffolds.

Reducing AgentMechanismChemoselectivity (C-Cl retention)Typical YieldScalability / Notes
H₂ + Pd/C Metal-Hydride InsertionPoor (0-10%)N/AAvoid; causes rapid and complete hydrodehalogenation[3].
SnCl₂·2H₂O Single Electron TransferExcellent (>99%)85 - 92%Ideal for bench-scale synthesis; generates heavy metal waste[5].
Fe / NH₄Cl Single Electron TransferExcellent (>99%)80 - 90%Highly scalable, greener alternative; requires vigorous mechanical stirring[5].
Zn / AcOH Single Electron TransferModerate to Good70 - 85%Mild, but acidic conditions risk partial ester hydrolysis during workup[3].

Validated Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (The Scalable & Green Choice)

This modified Béchamp reduction utilizes NH₄Cl to provide a mildly acidic, buffered aqueous environment (pH ~6). This activates the iron surface for electron transfer without risking the hydrolysis of the C4-ethyl ester[5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (1.0 eq, e.g., 10 mmol) in a 4:1 mixture of Ethanol and Water (50 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) in one portion.

    • Causality Note: Fine mesh iron is required to maximize the solid-liquid interfacial surface area where the SET mechanism occurs.

  • Reaction: Heat the heterogeneous mixture to 75 °C under vigorous stirring (≥800 rpm).

    • Causality Note: Vigorous stirring prevents the iron powder from clumping and ensures continuous exposure of unoxidized metal surfaces to the substrate.

  • Monitoring: Monitor the reaction via TLC (30% EtOAc/Hexanes). The reaction typically reaches completion within 2–4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure amine.

Protocol B: Tin(II) Chloride Reduction (The Bench-Scale Standard)

SnCl₂ in ethanol is exceptionally mild and highly specific for nitro groups, leaving activated C2-chlorides completely intact[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in absolute Ethanol (0.2 M concentration).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) in one portion.

  • Reaction: Heat the mixture to 60 °C. The reaction will transition from a suspension to a clear yellow/orange solution as the nitro compound is reduced. Stir for 1–3 hours.

  • Quench & Workup: Cool the mixture to 0 °C and pour it into crushed ice.

    • Critical Causality Step: Slowly basify the aqueous phase to pH 8–9 using saturated aqueous NaHCO₃ or 1N NaOH. This converts the soluble tin salts into insoluble tin oxides/hydroxides, preventing severe emulsion formation during extraction.

  • Filtration & Extraction: Filter the resulting thick, milky suspension through Celite. Extract the clear filtrate with Ethyl Acetate (3x). Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control

To ensure the integrity of the protocol and confirm that chemoselectivity was achieved, utilize the following self-validating checkpoints:

  • Visual Cues (Protocol A): The reaction mixture will transition from a grey suspension to a thick, rusty brown/black sludge. This confirms the oxidation of Fe(0) to Fe(II)/Fe(III) oxides, validating that the electron transfer is actively occurring.

  • Workup Validation (Protocol B): The formation of a dense white precipitate upon the addition of NaHCO₃ validates the successful neutralization and precipitation of the tin salts. If the solution remains clear, the pH is too low, and extraction will fail due to emulsions.

  • TLC Analysis: The resulting amine will be significantly more polar than the nitro starting material (lower Rf value). The product spot will exhibit bright blue fluorescence under 365 nm UV light and will stain positively (orange/brown) with Ninhydrin.

  • LC-MS Isotopic Signature (Critical): The starting material possesses a characteristic chlorine isotope pattern (a strict 3:1 ratio of M / M+2 peaks). The product mass spectrum must retain this exact 3:1 isotopic signature at [M+H]+ = 251.0 / 253.0. If the mass shifts to [M+H]+ = 217.1 and the 3:1 pattern is lost, hydrodehalogenation has occurred.

References

  • A Comparative Guide to the Reduction of 6-Nitroquinoline: Efficacy of Common Reducing Agents Benchchem URL
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines ACS Publications URL
  • Nitro Reduction - Common Conditions Common Organic Chemistry URL
  • WO2003045313A2 - 2-aminoquinoline compounds Google Patents URL
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Chloro-6-nitroquinoxaline Benchchem URL

Sources

Application

Application Note: Ethyl 2-chloro-6-nitroquinoline-4-carboxylate as a Strategic Scaffold in Antimicrobial Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Ethyl 2-chloro-6-nitroquinoline-4-carboxylate has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Ethyl 2-chloro-6-nitroquinoline-4-carboxylate has emerged as a highly versatile and strategic building block in medicinal chemistry, particularly for synthesizing quinoline-based antimicrobials[1]. This application note provides a comprehensive, self-validating guide to utilizing this scaffold for the synthesis of quinolinyl pyrimidines—potent inhibitors of Type II NADH-Dehydrogenase (NDH-2) in Mycobacterium tuberculosis and ESKAPE pathogens[2][3].

Mechanistic Rationale: The Tri-Functional Advantage

Successful drug development relies on the predictable reactivity of intermediate scaffolds. Ethyl 2-chloro-6-nitroquinoline-4-carboxylate offers a "tri-functional" advantage, allowing for orthogonal, sequential modifications without the need for complex protecting group strategies[4]:

  • C2-Chloro Group (Electrophilic Hub): The electron-withdrawing nature of the adjacent quinoline nitrogen makes the C2 position highly susceptible to both palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr)[2]. This allows for the rapid introduction of lipophilic aryl groups essential for cell membrane penetration.

  • C6-Nitro Group (Masked Nucleophile): The nitro group is stable under the basic, high-temperature conditions of Suzuki couplings. Post-coupling, it can be chemoselectively reduced to an amine, providing a nucleophilic handle to attach diverse pharmacophores (such as pyrimidines)[2][4].

  • C4-Ethyl Carboxylate (Physicochemical Modulator): The ester group enhances the overall lipophilicity of the intermediate. In later stages, it can be hydrolyzed to a carboxylic acid or converted into an amide to fine-tune target binding interactions within the enzyme pocket[4].

Biological Target: Type II NADH-Dehydrogenase (NDH-2)

NDH-2 is an essential respiratory enzyme in M. tuberculosis that catalyzes the transfer of electrons from NADH to menaquinone, driving ATP synthesis[3][5]. Because mammals lack NDH-2 homologues, it represents a highly selective antimicrobial target[3]. Quinolinyl pyrimidines synthesized from our core scaffold act as competitive inhibitors of this enzyme, disrupting the bacterial respiratory chain and leading to cell death[3][6].

G A NADH B NDH-2 Enzyme (M. tuberculosis) A->B Electron Transfer C Menaquinone Reduction B->C Catalysis D ATP Synthesis & Cell Survival C->D Respiratory Chain Inhibitor Quinolinyl Pyrimidine (Antimicrobial) Inhibitor->B Competitive Inhibition

Mechanism of NDH-2 inhibition by quinoline derivatives in M. tuberculosis.

Synthetic Workflow & Self-Validating Protocols

The following protocols detail the transformation of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate into a potent NDH-2 inhibitor. The workflow is designed as a self-validating system, ensuring that each intermediate is verified before proceeding.

G SM Ethyl 2-chloro-6-nitro quinoline-4-carboxylate Step1 Suzuki Coupling (Pd-catalyzed) SM->Step1 Int1 2-Aryl-6-nitro Intermediate Step1->Int1 Step2 Nitro Reduction (Fe/HCl or Pd/C) Int1->Step2 Int2 6-Amino Intermediate Step2->Int2 Step3 SNAr with Chloropyrimidine Int2->Step3 Product Quinolinyl Pyrimidine Antimicrobial Step3->Product

Three-step synthetic workflow from the quinoline scaffold to the active antimicrobial.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Attach a lipophilic aryl group (e.g., 4-fluorophenyl) at the C2 position to enhance target affinity[2]. Causality: The C2-chloride is highly activated. Microwave irradiation ensures rapid oxidative addition of the Pd(0) catalyst, minimizing degradation of the nitro group.

  • Setup: In a 10–20 mL microwave vial, dissolve Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq) in 1,2-dimethoxyethane (DME, 8 mL)[2].

  • Catalyst & Base: Add K₂CO₃ (3.0 eq) dissolved in water (1 mL), followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a nitrogen atmosphere[2].

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 150 °C for 30 minutes[2].

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Self-Validation & QC:

  • TLC: Observe the disappearance of the starting material (Rf ~0.4) and the appearance of a new, UV-active spot (Rf ~0.6).

  • LC-MS: Confirm the mass of the coupled product [M+H]⁺.

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert the C6-nitro group to a primary amine[4]. Causality: The amine is required to act as a nucleophile in the subsequent SNAr reaction. Iron/NH₄Cl is chosen over Pd/C hydrogenation to prevent premature reduction of the quinoline ring or ester hydrolysis.

  • Setup: Suspend the 2-aryl-6-nitro intermediate (1.0 eq) in an Ethanol/Water mixture (4:1).

  • Reduction: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux the mixture at 80 °C for 2 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate, extract with EtOAc, wash with NaHCO₃, dry, and evaporate.

Self-Validation & QC:

  • TLC: The yellow nitro compound spot will disappear, replaced by a highly polar spot that stains positive (purple/brown) with Ninhydrin.

  • ¹H NMR: Look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (the -NH₂ group) around 4.0–5.5 ppm.

Protocol 3: SNAr with Chloropyrimidine

Objective: Attach the pyrimidine pharmacophore to yield the final antimicrobial agent[2]. Causality: Heating the nucleophilic 6-aminoquinoline with a functionalized chloropyrimidine (e.g., 2-amino-4,6-dichloropyrimidine) under acidic or basic conditions forces the substitution, completing the NDH-2 inhibitor scaffold[2].

  • Setup: Combine the 6-amino intermediate (1.0 eq) and the chloropyrimidine derivative (1.1 eq) in N-methylpyrrolidinone (NMP)[2].

  • Catalysis: Add a catalytic amount of HCl (4 M in dioxane) or N,N-diisopropylethylamine (DIPEA) depending on the pyrimidine's electronic nature[2].

  • Reaction: Heat at 100–150 °C (conventional or microwave) until starting materials are consumed (approx. 90 min to overnight)[2].

  • Purification: Precipitate the product by adding water, filter, and purify via preparative HPLC.

Self-Validation & QC:

  • HPLC: Ensure final purity is >95% before biological testing.

  • HRMS: Verify the exact mass of the final quinolinyl pyrimidine complex.

Quantitative Data Summary

The tables below summarize the expected synthetic efficiencies and the in vitro biological parameters of the resulting antimicrobial agents, demonstrating the viability of this scaffold.

Table 1: Synthetic Yields and Analytical Validation Metrics

Reaction StepTransformationExpected Yield (%)Primary QC MethodKey Validation Marker
Step 1 Suzuki-Miyaura Coupling80 – 90%LC-MS / TLCMass shift; Rf increase
Step 2 Nitro Reduction85 – 95%¹H NMR / NinhydrinBroad -NH₂ singlet (~5.0 ppm)
Step 3 SNAr Substitution38 – 60%HRMS / HPLC>95% Purity; Exact Mass

Table 2: In Vitro Biological Evaluation of Quinolinyl Pyrimidines

Biological AssayTarget Organism / EnzymePotency RangeClinical Significance
Enzyme Inhibition (IC₅₀) M. tuberculosis NDH-240 nM – 1.5 µMConfirms direct target engagement[3].
Antimicrobial Activity (MIC) M. tuberculosis (H37Rv)0.8 µM – 5.0 µMDemonstrates potent whole-cell efficacy[3].
Cytotoxicity (CC₅₀) Mammalian Cell Lines (HepG2)> 50 µMIndicates a favorable therapeutic window[2][3].

References

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) Source: ACS Infectious Diseases, Lu L., et al. (2022). URL:[Link] (Supports mechanistic claims for NDH-2 inhibition and synthetic protocols)[2][3][6][7]

  • Synthesis and characterization of antimicrobial activity of quinoline derivatives Source: ResearchGate / World Journal of Pharmacy and Pharmaceutical Sciences (2018). URL:[Link] (Supports the broad-spectrum application of substituted quinolines as antimicrobial agents)[1]

  • Myricetin Acts as an Inhibitor of Type II NADH Dehydrogenase from Staphylococcus aureus Source: Molecules / PMC (2024). URL:[Link] (Provides biological context for NDH-2 as a universal antimicrobial target)[5]

Sources

Method

Application Notes and Protocols: The Doebner-von Miller Reaction for Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Doebner-von Miller Reaction The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner-von Miller Reaction

The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4][5][6] Consequently, robust and versatile methods for its synthesis remain a cornerstone of modern organic chemistry.

The Doebner-von Miller reaction, first described in the 1880s, is a powerful and flexible acid-catalyzed reaction that constructs the quinoline ring system by reacting an aromatic amine (typically an aniline) with an α,β-unsaturated carbonyl compound.[7][8] It represents a significant extension of the related Skraup synthesis, offering greater versatility in the resulting substitution patterns on the quinoline core.[1][7] Despite its age, the Doebner-von Miller reaction continues to be a widely used method due to its operational simplicity and the ready availability of starting materials.

This guide provides an in-depth exploration of the reaction, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting strategies, designed to empower researchers in their synthetic endeavors.

Mechanistic Insights: A Stepwise Journey to Aromaticity

The mechanism of the Doebner-von Miller reaction has been the subject of considerable study, and while several pathways may operate depending on the specific substrates and conditions, a general consensus has emerged.[7][9] The reaction is not a simple linear sequence but involves a series of equilibria and key transformations catalyzed by strong Brønsted or Lewis acids.[7][10]

The process is initiated by the 1,4-conjugate addition (Michael addition) of the aniline to the protonated α,β-unsaturated carbonyl compound.[11] This is followed by a series of steps including cyclization, dehydration, and a crucial oxidation step to achieve the final aromatic quinoline product. A notable feature of the mechanism is the "fragmentation-recombination" pathway, which has been proposed to explain results from carbon isotope scrambling experiments.[7][12][13] In this pathway, an intermediate can fragment into an imine and a saturated ketone, which then recombine before cyclization.[7][12]

The key mechanistic stages are:

  • Michael Addition: The nucleophilic aniline attacks the β-carbon of the acid-activated α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl-derived electrophile to form a six-membered dihydroquinoline ring.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline.

  • Oxidation (Aromatization): The dihydroquinoline intermediate is oxidized to furnish the stable, aromatic quinoline ring system. The oxidizing agent can be an external reagent, another molecule of the starting material (like a Schiff base), or even atmospheric oxygen.[11][12]

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline MichaelAdduct Michael Adduct (Enamine/Imine) Aniline->MichaelAdduct 1. Conjugate Addition (Acid Catalyzed) UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Dihydro Intermediate MichaelAdduct->CyclizedIntermediate 2. Intramolecular Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline CyclizedIntermediate->Dihydroquinoline 3. Dehydration (-H₂O) Product Substituted Quinoline Dihydroquinoline->Product 4. Oxidation (Aromatization) Doebner_von_Miller_Workflow Experimental Workflow for 2-Methylquinoline Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Assemble Flask, Condenser, Funnel Charge 2. Charge Aniline & HCl (Cool in Ice Bath) Setup->Charge Add 3. Slow Addition of Acetaldehyde Charge->Add Catalyze 4. Add Lewis Acid (e.g., ZnCl₂) Add->Catalyze Reflux 5. Heat to Reflux (4-7 hours) Catalyze->Reflux Monitor 6. Monitor by TLC Reflux->Monitor Cool 7. Cool to RT Monitor->Cool Neutralize 8. Neutralize Acid (e.g., with NaOH) Cool->Neutralize Isolate 9. Isolate Product (Steam Distillation or Solvent Extraction) Neutralize->Isolate Purify 10. Purify Crude Product (Vacuum Distillation or Chromatography) Isolate->Purify Product Pure 2-Methylquinoline Purify->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-6-nitroquinolines

An in-depth technical guide for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the common by-products encountered during the synthesis of 2-chloro-6-nitroquin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the common by-products encountered during the synthesis of 2-chloro-6-nitroquinoline. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your synthetic workflow. We will focus on the most prevalent and reliable synthetic route: the chlorination of 6-nitroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-chloro-6-nitroquinoline, and what are the most common by-products?

A1: The most common and effective method for synthesizing 2-chloro-6-nitroquinoline is the chlorination of 6-nitroquinolin-2(1H)-one (also known as 6-nitro-2-hydroxyquinoline) using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] The primary by-products encountered are typically unreacted starting material and the product of hydrolysis, which is identical to the starting material.

Q2: I've seen the Vilsmeier-Haack reaction used to synthesize chloroquinolines. Is this a viable route for 2-chloro-6-nitroquinoline?

A2: While the Vilsmeier-Haack reaction is a powerful tool for creating 2-chloro-3-formylquinolines from acetanilides, it is generally not suitable for substrates bearing strong electron-withdrawing groups like a nitro group.[2] Acetanilides with nitro groups often result in very poor yields or complete failure of the reaction under standard Vilsmeier-Haack conditions.[2] Therefore, this route is not recommended for the synthesis of 2-chloro-6-nitroquinoline.

Q3: Why is my crude product often colored, even when TLC suggests a single spot?

A3: Colored impurities are common in nitrated aromatic compounds. These can arise from trace amounts of isomeric by-products, degradation products from excessive heating, or the formation of polymeric tar-like substances.[3] Even in small quantities that are difficult to resolve by TLC, these impurities can impart significant color. Purification via recrystallization with activated carbon can often help decolorize the product.[4][5]

Troubleshooting Guide: Common By-products and Their Mitigation

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Presence of Unreacted 6-nitroquinolin-2(1H)-one

Question: My post-reaction analysis (HPLC, NMR) shows a significant amount of the starting material, 6-nitroquinolin-2(1H)-one, in my crude product. What causes this, and how can I improve the conversion rate?

Answer:

The presence of unreacted starting material is the most common impurity and points to an incomplete reaction. Several factors can contribute to this:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An inadequate amount of POCl₃ will lead to incomplete conversion.

  • Low Reaction Temperature or Insufficient Time: The chlorination of the quinolinone requires sufficient thermal energy to proceed to completion. The reaction should be carefully monitored by TLC until the starting material is no longer visible.[4]

  • Moisture Contamination: Chlorinating agents like POCl₃ are highly sensitive to moisture and will be quenched by any water present in the reaction setup. This reduces the effective concentration of the reagent available for the reaction.

Solutions and Optimization:

  • Optimize Reagent Stoichiometry: Increase the molar ratio of the chlorinating agent. For challenging substrates, a significant excess of POCl₃ may be required.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]

  • Control Reaction Temperature and Time: While a higher temperature can increase the reaction rate, it can also lead to degradation. A typical approach is to heat the reaction mixture at reflux.[6] Monitor the reaction's progress every 1-2 hours via TLC to determine the optimal reaction time.

Issue 2: Formation of 6-nitroquinolin-2(1H)-one during Work-up (Hydrolysis)

Question: My reaction appears to go to completion by TLC, but after the aqueous work-up, I see the starting material reappear. What is happening?

Answer:

This is a classic case of product hydrolysis. The 2-chloro group in 2-chloro-6-nitroquinoline is activated towards nucleophilic substitution. During the work-up, when the reaction mixture is quenched with water or ice, the product can react with water (hydrolyze) to revert to 6-nitroquinolin-2(1H)-one.[7] This is especially prevalent if the aqueous solution becomes basic.

Solutions and Optimization:

  • Controlled Quenching: Perform the work-up at low temperatures by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.[4] This dissipates the heat from the exothermic quenching of excess POCl₃ and minimizes the rate of hydrolysis.

  • Maintain Neutral or Acidic pH: During the work-up and extraction, ensure the aqueous phase remains neutral or slightly acidic. Avoid using strong bases for neutralization until after the product has been extracted into an organic solvent. A wash with a saturated sodium bicarbonate solution is generally acceptable for neutralizing trace acids in the organic layer.[6]

  • Minimize Contact Time: Perform the aqueous work-up and extractions as quickly as possible to reduce the time the product is in contact with the aqueous phase.

Data Presentation: Common Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )SourceMitigation Strategy
6-nitroquinolin-2(1H)-oneC₉H₆N₂O₃190.16Incomplete reaction or hydrolysis of the productIncrease chlorinating agent, ensure anhydrous conditions, control work-up pH and temperature
Positional Isomers (e.g., 8-nitro)C₉H₅ClN₂O₂208.60Impure starting materialUse isomerically pure starting materials
Polymeric TarsN/AVariableHigh reaction temperaturesMaintain careful temperature control, use moderating agents if necessary[3]

Visualizing the Process

Synthetic Workflow

The following diagram outlines the standard synthesis and the points where by-products can form.

G cluster_0 Synthesis of 2-chloro-6-nitroquinoline cluster_1 By-product Formation Pathways A 6-nitroquinolin-2(1H)-one B Chlorination (POCl₃, heat) A->B Starting Material C 2-chloro-6-nitroquinoline (Crude Product) B->C Reaction G Incomplete Reaction B->G Insufficient POCl₃ Low Temp/Time D Aqueous Work-up (Ice, H₂O) C->D Quenching E Purification (Recrystallization/ Chromatography) D->E Isolation H Hydrolysis D->H Excess H₂O High pH/Temp F Pure 2-chloro-6-nitroquinoline E->F Final Product G->A H->A Reverts to Starting Material

Caption: Synthetic workflow and by-product formation points.

Troubleshooting Logic

Use this decision tree to diagnose issues with your synthesis.

G start Low Yield or Impure Product impurity What is the main impurity? start->impurity sm Starting Material (6-nitroquinolin-2(1H)-one) impurity->sm Starting Material other Tarry materials or other impurities impurity->other Other when When is impurity observed? sm->when sol_tar Degradation: - Reduce reaction temperature - Ensure efficient stirring - Purify with activated carbon other->sol_tar during_rxn In-process control (e.g., TLC during reaction) when->during_rxn after_workup After aqueous work-up when->after_workup sol_incomplete Incomplete Reaction: - Increase POCl₃ equivalents - Ensure anhydrous conditions - Increase reaction time/temp during_rxn->sol_incomplete sol_hydrolysis Hydrolysis: - Quench at low temp - Keep pH neutral/acidic - Minimize work-up time after_workup->sol_hydrolysis

Caption: Troubleshooting decision tree for synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-nitroquinoline

This protocol is a general method adapted from procedures for analogous compounds.[1][8]

  • Materials:

    • 6-nitroquinolin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Crushed ice

    • Deionized water

    • Ethyl acetate or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-nitroquinolin-2(1H)-one (1.0 eq).

    • Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (2-3 drops).

    • Heat the reaction mixture to reflux (approx. 105-110 °C) with stirring.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane). The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully, pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring in a fume hood.

    • A precipitate should form. Continue stirring until all the ice has melted.

    • Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

    • For further purification, the crude solid can be recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) or purified by column chromatography.[9]

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to analyze the purity of your product.[10]

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5µm, 4.6mm × 250mm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm or a wavelength specific to the chromophore of the quinoline.

  • Quantification: Create a calibration curve using standard solutions of purified 2-chloro-6-nitroquinoline and, if available, the 6-nitroquinolin-2(1H)-one by-product.

References

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • 2-Chloro-6-nitroquinoxaline|Research Chemical - Benchchem.
  • Purification techniques for 2-Chloroquinoline-6-sulfonamide - Benchchem.
  • Synthesis and Characterization of 2-Amino-6-nitroquinoxaline: A Technical Guide - Benchchem.
  • Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides - Benchchem.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing.
  • An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline - Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production - Benchchem.
  • Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline - Benchchem.
  • Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde - Benchchem.
  • Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline - Benchchem.
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
  • Technical Support Center: Optimizing the Synthesis of 2-Amino-6-nitroquinoxaline - Benchchem.

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS No. 91538-58-8)[1]. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS No. 91538-58-8)[1]. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of final products.

This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to address common challenges encountered during the purification process.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate in a problem-solution format.

ProblemPotential Cause(s)Recommended Solutions
Low Yield of Purified Product Incomplete Reaction: Significant amount of starting material remains.- Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] - Consider optimizing reaction conditions such as temperature or catalyst loading.
Product Loss During Work-up: Inefficient extraction or premature precipitation.- Ensure the pH of the aqueous layer is optimized for extraction into your chosen organic solvent. - Perform multiple extractions with smaller volumes of solvent.[3]
Sub-optimal Purification: Co-elution with impurities during chromatography or significant loss in mother liquor during recrystallization.- For chromatography, switch to a shallower solvent gradient or a different stationary phase. - For recrystallization, cool the solution slowly and consider concentrating the mother liquor to recover a second crop of crystals.
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation.- The most robust solution is purification by column chromatography to remove impurities before attempting crystallization again.[4]
Residual Solvent: Trapped solvent can prevent solidification.- Dry the product under high vacuum for an extended period, possibly with gentle heating. - Triturate the oil with a non-polar solvent like hexane or pentane to induce precipitation and wash away more soluble impurities.[4]
Persistent Yellow/Brown Color in Final Product Tarry Byproducts: Acid- or base-catalyzed side reactions during synthesis can form colored polymeric impurities.[3]- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[5] - Column chromatography is highly effective at separating the desired product from colored baseline impurities.[3]
Residual Nitro-aromatic Contaminants: Many nitro-aromatics are colored, and trace amounts can be difficult to remove.- Ensure the chosen recrystallization solvent system provides a large solubility differential to effectively exclude these impurities upon cooling.
Presence of Unreacted Starting Materials or Intermediates Incomplete Reaction: As mentioned above, this is a primary cause.[2]- Optimize the reaction conditions. - If the starting material has a significantly different polarity, it can often be removed by a simple filtration or an initial wash. For example, if starting from a Vilsmeier-Haack reaction, unreacted acetanilide can be washed away.
Similar Polarity: The starting material and product may have very similar polarities, making separation difficult.- High-performance liquid chromatography (HPLC) may be required for separation in difficult cases.[6][7] - Derivatization of the impurity to something more easily separable is an advanced, but possible, strategy.

Part 2: Detailed Purification Protocols

The two most effective methods for purifying Ethyl 2-chloro-6-nitroquinoline-4-carboxylate are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

Purification Method Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

Purification_Decision_Tree start Crude Product Analysis (TLC/¹H NMR) is_solid Is the product a solid? start->is_solid tlc_check TLC shows one major spot with minor baseline or well-separated impurities? is_solid->tlc_check Yes triturate Attempt Trituration with Hexane/Pentane is_solid->triturate No (Oily) recrystallize Proceed with Recrystallization tlc_check->recrystallize Yes chromatography Proceed with Column Chromatography tlc_check->chromatography No (Complex mixture) oily_outcome Does it solidify? triturate->oily_outcome oily_outcome->tlc_check Yes oily_outcome->chromatography No

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the target compound.

1. Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the structure (a moderately polar aromatic ester), suitable solvents can be screened.

Solvent / SystemRationale & Observations
Ethanol Often a good first choice for quinoline derivatives.[8][9] The compound is likely to be soluble in hot ethanol and less soluble upon cooling.
Ethyl Acetate A common solvent for recrystallizing moderately polar compounds.[9] Can be used alone or in a system with a non-polar co-solvent.
Ethyl Acetate / Hexane A powerful two-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[4]
Dichloromethane / Hexane Similar to the above, for less polar impurities. Dissolve in dichloromethane and add hexane as the anti-solvent.[4]
Methanol / Acetone Has been used for purifying related quinoline hydrochloride salts and may be effective for the free base as well.[8]

2. Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[10] It is the method of choice for complex mixtures or when recrystallization fails.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation a Dissolve Crude in Min. Hot Solvent b Add Charcoal (Optional) a->b c Hot Filtration b->c d Slow Cooling to Room Temp c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h end end h->end Pure Product

Caption: Standard experimental workflow for recrystallization.

1. Materials:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A starting point of 10-20% Ethyl Acetate in Hexane is recommended, with the polarity adjusted based on TLC analysis.

2. Step-by-Step Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will show good separation of the product spot (Rf value of ~0.3-0.4) from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity (e.g., 5% Ethyl Acetate/Hexane) and gradually increase the polarity (gradient elution) if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure Ethyl 2-chloro-6-nitroquinoline-4-carboxylate? A1: As a solid nitroaromatic compound, it is expected to be a pale yellow or off-white crystalline solid. While a specific melting point is not widely published, analogous compounds like Ethyl 4-chloro-6-methylquinoline-3-carboxylate melt at 64-66°C[11], and Ethyl 4,6-dichloroquinoline-3-carboxylate melts at 88-90°C[12]. The melting point of the pure compound should be sharp (a narrow range of 1-2°C). A broad melting range indicates the presence of impurities.

Q2: I performed a recrystallization, but my yield was very low. What went wrong? A2: Low yield can result from several factors:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Cooling too quickly: This can trap impurities and lead to the formation of small, impure crystals.

  • The compound has significant solubility in the cold solvent: The chosen solvent may not be optimal. A different solvent or a two-solvent system might be necessary. You can try to recover more product by concentrating the mother liquor and obtaining a second crop of crystals.

Q3: Which analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure sample should ideally show a single spot.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of impurities, even at low levels, by showing unexpected peaks.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (if available) is a good indicator of purity.

  • HPLC: Provides a quantitative measure of purity (e.g., >98%).[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (280.66 g/mol for C₁₂H₉ClN₂O₄).[1]

Q4: My product seems to be degrading on the silica gel column. What can I do? A4: Some chlorinated or activated aromatic compounds can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can try neutralizing the silica gel by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) may prevent degradation.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • US2474823A - Quinoline compounds and process of making same - Google P
  • Synthesis and biological screening of some novel Quinoline deriv
  • Synthesis of deriv
  • Addressing challenges in the purification of quinoline deriv
  • Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column.
  • COLUMN CHROM
  • An In-depth Technical Guide on the Solubility of 2-Chloro-6-nitronaphthalene and its Analogs in Organic Solvents - Benchchem.
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing.
  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxyl
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.
  • How to avoid impurities in quinoline cycliz
  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
  • Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production - Benchchem.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis - Benchchem.
  • 91538-58-8 | Ethyl 2-chloro-6-nitroquinoline-3-carboxyl
  • Ethyl 4-chloro-6-methylquinoline-3-carboxyl
  • ethyl 4,6-dichloroquinoline-3-carboxyl

Sources

Troubleshooting

Technical Support Center: Synthesis and Functionalization of 2-Chloro-6-Nitroquinolines

Welcome to the technical support center for the synthesis and functionalization of 2-chloro-6-nitroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 2-chloro-6-nitroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. 2-Chloro-6-nitroquinoline is a critical building block in medicinal chemistry, but its preparation and subsequent functionalization are fraught with challenges, from controlling notoriously vigorous cyclization reactions to optimizing nucleophilic substitution.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the laboratory. Our focus is on explaining the chemical principles behind the problems and solutions, empowering you to make informed decisions in your experimental work.

Part 1: Synthesis of the 2-Chloro-6-Nitroquinoline Core

The synthesis of the target scaffold is typically a multi-step process, beginning with the formation of the quinoline ring, followed by chlorination. Each step presents unique challenges.

Step A: Quinoline Ring Formation (Doebner-von Miller Reaction)

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a common method for creating substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] To produce a 6-nitroquinoline precursor, 4-nitroaniline is the logical starting material.

IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Violent, Uncontrollable Reaction The classical Skraup-type synthesis is notoriously exothermic, driven by the dehydration of glycerol to acrolein and subsequent condensation.[2]1. Use a Moderating Agent: Add ferrous sulfate (FeSO₄) or boric acid to the reaction.[3][4] These agents are believed to moderate the reaction by controlling the rate of acrolein formation, preventing dangerous exotherms.[3][4] 2. Controlled Reagent Addition: Add the sulfuric acid slowly and in portions, using an ice bath to maintain strict temperature control, especially during the initial phase.[5]
Low Yield & Significant Tar/Polymer Formation This is the most common issue. It arises from the polymerization of the α,β-unsaturated aldehyde (e.g., acrolein) intermediate under the harsh acidic and high-temperature conditions.[3][4]1. Optimize Acid Catalyst: While strong Brønsted acids (H₂SO₄, HCl) are traditional, Lewis acids like tin tetrachloride can also be effective and may offer better control.[1] 2. Use a Two-Phase System: Sequestering the α,β-unsaturated carbonyl in an organic phase can reduce its tendency to polymerize in the aqueous acid phase, improving yields.[3] 3. Employ Nanocatalysts: Recent studies have shown that catalysts like silica-functionalized magnetite nanoparticles can improve yields and reduce reaction times by providing a high surface area for the condensation and cyclization steps.[6]
Formation of Impure 6-Nitroquinolin-2-one Incomplete cyclization or side reactions involving the nitro group.1. Ensure Dehydration & Oxidation: The final step of the mechanism requires an oxidation/aromatization step. The aniline starting material itself can act as an oxidizing agent, or a dedicated oxidant like nitrobenzene can be used.[7] Ensure conditions are sufficient for this final aromatization. 2. Purification: The crude product often requires recrystallization from a solvent like ethanol or methanol to remove tarry residues and unreacted starting materials.[6]
Step B: Chlorination of 6-Nitroquinolin-2(1H)-one

The quinolin-2-one intermediate must be chlorinated to yield the reactive 2-chloro-6-nitroquinoline. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Incomplete Conversion to 2-Chloro Product 1. Insufficient Reagent: The amount of chlorinating agent may be inadequate. 2. Presence of Moisture: Water will readily quench POCl₃ or SOCl₂.[8] 3. Low Reaction Temperature: The activation energy for the conversion of the lactam to the chloro-heterocycle may not be met.[8]1. Use Excess Reagent: A slight excess of the chlorinating agent (e.g., 1.5-3.0 equivalents of POCl₃) is often necessary to drive the reaction to completion.[9] 2. Ensure Anhydrous Conditions: Dry the 6-nitroquinolin-2-one starting material thoroughly. Use freshly distilled POCl₃ or SOCl₂. Conduct the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize Temperature: Refluxing in POCl₃ (b.p. ~107 °C) is a common condition to ensure complete reaction.[8]
Product Decomposition or Darkening The product or intermediates may be unstable at high temperatures for prolonged periods.1. Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. 2. Careful Workup: The workup often involves pouring the reaction mixture onto crushed ice. This must be done slowly and carefully in a well-ventilated fume hood due to the highly exothermic and hazardous nature of quenching POCl₃.
Difficult Workup & Isolation The large excess of POCl₃ used can make isolation problematic and hazardous.1. Reagent Removal: After the reaction is complete, remove the excess POCl₃ under reduced pressure (distillation) before quenching. This significantly simplifies the workup.[10] 2. Alternative Reagents: Consider using thionyl chloride (SOCl₂) in a solvent like DMF. This can sometimes provide cleaner conversion with an easier workup.[9]
Part 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-nitroquinoline scaffold is primed for functionalization. The strong electron-withdrawing nitro group at the 6-position, along with the ring nitrogen, activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride.[11][12] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[12]

SNAr Mechanism and Activation

The nitro group's ability to stabilize the negative charge of the Meisenheimer complex via resonance is critical for the reaction's success. This stabilization is most effective when the nitro group is in the ortho or para position relative to the leaving group (the chloride), which is the case here (para-like relationship).[12]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack (Addition) cluster_end Step 2: Elimination Start 2-Chloro-6-nitroquinoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow, Rate-Determining Product 2-Nu-6-nitroquinoline + Cl⁻ Intermediate->Product Fast

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting Guide: SNAr Functionalization
IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Reactivity 1. Weak Nucleophile: The nucleophile (e.g., a neutral alcohol or a deactivated amine) may not be strong enough to initiate the attack. 2. Steric Hindrance: A bulky nucleophile or substituents near the reaction center can hinder the approach. 3. Low Temperature: Insufficient thermal energy to overcome the activation barrier.1. Increase Nucleophilicity: For alcohols or thiols, deprotonate first with a strong base (e.g., NaH, NaOMe) to generate the more potent alkoxide or thiolate.[11] For weak amines, consider a stronger, non-nucleophilic base (e.g., K₂CO₃, DBU) to facilitate the reaction, or increase the temperature.[11] 2. Increase Temperature: Heating the reaction, often to 80-120 °C or even higher with microwave irradiation, is standard practice to drive SNAr reactions to completion.[11]
Side Reactions with Amines Formation of di-substituted products or other unexpected byproducts.1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. A large excess can sometimes lead to side reactions.[11] 2. Use a Scavenger Base: If HCl is produced during the reaction with a neutral amine, it can protonate another equivalent of the amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like triethylamine (Et₃N) or DIPEA scavenges the acid.[11]
Reaction with Oxygen Nucleophiles is Sluggish Alcohols and phenols are generally weaker nucleophiles than amines or thiolates.1. Pre-form the Alkoxide/Phenoxide: In a separate flask under an inert atmosphere, react the alcohol/phenol with a strong base like sodium hydride (NaH) to generate the corresponding nucleophile in situ before adding the 2-chloro-6-nitroquinoline solution.[11] 2. Solvent Choice: Use a polar aprotic solvent like THF, DMF, or DMSO, which can solvate the cation of the base without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
Product is Difficult to Purify The product may have similar polarity to the starting material or byproducts.1. Chromatographic Separation: Column chromatography on silica gel is the most common method. A gradient elution (e.g., ethyl acetate in hexanes) is often required to achieve good separation.[13] 2. Recrystallization: If the product is a solid, screening various solvents for recrystallization can be a highly effective purification method.[5]
Part 3: General FAQs

Q1: What are the primary safety concerns when synthesizing 2-chloro-6-nitroquinolines? A1: There are several significant hazards. The Skraup/Doebner-von Miller synthesis can be violently exothermic and should be performed with extreme caution, careful temperature control, and behind a blast shield.[2] Chlorinating agents like POCl₃ and SOCl₂ are highly corrosive, toxic, and react violently with water; they must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[9] Finally, nitroaromatic compounds are often toxic and potentially mutagenic; handle them with care.

Q2: My TLC shows multiple spots during the nitration of a quinoline precursor. What are they and how can I improve regioselectivity? A2: The spots are likely regioisomers (e.g., 5-nitro, 8-nitro) in addition to your desired 6-nitro product.[5] Regioselectivity in electrophilic nitration is governed by the existing substituents and the quinoline nitrogen. To favor the 6-position:

  • Maintain Low Temperature: Keep the reaction at 0-5 °C. Higher temperatures decrease selectivity.[5]

  • Slow Addition: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise with vigorous stirring to avoid localized high concentrations and temperature spikes.[5]

Q3: Can I use other functionalization methods besides SNAr on the 2-chloro-6-nitroquinoline? A3: Yes, the chloro-substituent makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings can be performed at the C2 position to form C-C, C-O, or C-N bonds, dramatically increasing molecular complexity. The choice of catalyst, ligand, and base is critical for success and depends on the specific coupling partners.

Troubleshooting Logic Flow

Here is a decision tree for troubleshooting a low-yielding SNAr reaction, a common challenge in the functionalization step.

Troubleshooting_SNAr Start Low Yield in SNAr Reaction Check_SM Is starting material (SM) consumed (by TLC)? Start->Check_SM Check_Spots Are there new spots on TLC? Check_SM->Check_Spots Yes No_Reaction Problem: No Reaction 1. Increase Temperature 2. Use stronger base (NaH) 3. Check nucleophile quality Check_SM->No_Reaction No Side_Rxns Problem: Side Reactions 1. Lower Temperature 2. Check stoichiometry 3. Change solvent Check_Spots->Side_Rxns Yes, multiple spots Decomposition Problem: Decomposition 1. Lower Temperature 2. Reduce reaction time 3. Run under inert atm. Check_Spots->Decomposition Yes, streaking/baseline Purification_Issue Problem: Purification Loss 1. Optimize chromatography 2. Attempt recrystallization 3. Consider derivatization Check_Spots->Purification_Issue No, one major product spot

Caption: Decision tree for troubleshooting low SNAr yields.

Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline (Doebner-von Miller)

This protocol is adapted from a procedure for a similar synthesis.[6]

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, add 4-nitroaniline (1.0 eq) and concentrated hydrochloric acid. Heat the mixture to reflux (~105 °C).

  • Addition: Add crotonaldehyde (1.2 eq) dropwise via the dropping funnel over 2 hours, maintaining the reflux.

  • Reaction: After the addition is complete, continue heating the mixture for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide (e.g., 11 N NaOH) until the solution is basic. A precipitate should form.[6]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude solid from methanol to yield pure 2-methyl-6-nitroquinoline.[6]

Protocol 2: Synthesis of 2-Chloro-6-nitroquinoline from 6-Nitroquinolin-2(1H)-one

This is a general procedure for the chlorination of a quinolinone.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-nitroquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~5-10 eq by volume) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.

  • Isolation: A solid precipitate of 2-chloro-6-nitroquinoline should form. Neutralize the aqueous solution with a base (e.g., sodium carbonate or aqueous ammonia) until pH 7-8. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the solid completely. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: Functionalization with an Amine (General SNAr Procedure)

This protocol is based on general methods for SNAr with amines.[11]

  • Setup: In a round-bottom flask, dissolve 2-chloro-6-nitroquinoline (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or Dioxane).

  • Reagent Addition: Add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. Stir for the required time (typically 4-24 hours), monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 2-amino-substituted-6-nitroquinoline.

References
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Retrieved from [Link]

  • (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). arkat usa. Retrieved from [Link]

  • ACS Publications. (2021, August 24). Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Common reagents used for chlorination. Retrieved from [Link]

  • (2025, May 20). 2-chloro-4-methyl-6-nitroquinoline. Retrieved from [Link]

  • Atlantis Press. (2017, February). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020, August 9). PMC. Retrieved from [Link]

  • (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • 2-Chloro-5-nitroaniline. (n.d.). PMC. Retrieved from [Link]

  • (2025, May 20). 2-chloro-6-nitroquinoline. ChemSynthesis. Retrieved from [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (n.d.). PMC. Retrieved from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC. Retrieved from [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Optimization

Troubleshooting guide for low yield in Friedländer quinoline synthesis

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges, particularly low reaction yields, through a series of frequently asked questions, in-depth troubleshooting, and validated experimental protocols. Our goal is to provide you with the causal understanding and actionable solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer quinoline synthesis?

The Friedländer synthesis is a fundamental organic reaction that constructs the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (such as another ketone or aldehyde).[1][2][3][4] The reaction is typically catalyzed by either an acid or a base, or can proceed under neutral conditions at high temperatures.[4][5] Its primary advantages are its operational simplicity and the use of readily available starting materials to create a wide variety of substituted quinolines.[3][5]

Q2: What are the essential starting materials for this synthesis?

The two core components are:

  • A 2-amino-substituted aromatic aldehyde or ketone (e.g., 2-aminobenzaldehyde, 2-aminoacetophenone).

  • A carbonyl compound with a reactive α-methylene group (e.g., acetone, ethyl acetoacetate, cyclic ketones).[5]

Q3: What catalysts are typically employed in the Friedländer synthesis?

A broad spectrum of catalysts can be used, and the optimal choice is often substrate-dependent.[5][6]

  • Acid Catalysts: These are widely effective. Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc chloride (ZnCl₂), are common choices.[2][5][6]

  • Base Catalysts: Often used for more reactive substrates, common examples include potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[5][6]

  • Modern Catalysts: Recent advancements have introduced milder and more efficient systems, including ionic liquids, nanocatalysts, and metal-organic frameworks (MOFs) to enhance reaction efficiency and sustainability.[1][5][7]

Troubleshooting Guide: Low Product Yield

Low or no yield is one of the most common hurdles in the Friedländer synthesis. The following section breaks down the potential causes and provides targeted solutions.

Problem: Reaction Stalls or Yield is Unacceptably Low

This is often a multifaceted issue. A systematic approach, starting with the most likely culprits, is the key to a successful resolution.

The catalyst's role is to facilitate either the initial aldol condensation or the formation of a Schiff base, both of which are key steps.[8] An incorrect choice can lead to a stalled reaction.

  • Solution:

    • Evaluate Catalyst Type: The choice between an acid or base catalyst is critical. For acid-sensitive substrates, a base-catalyzed approach is preferable, and vice versa.[5] If a standard catalyst like KOH or p-TsOH is ineffective, consider more modern and efficient options like ionic liquids or solid-supported catalysts such as silica gel/sulfuric acid (SSA).[9][10]

    • Check Catalyst Activity: Ensure you are using a fresh batch of catalyst. If you suspect the catalyst is inactive, consider increasing the loading (e.g., from 5 mol% to 10 mol%).[1]

The reaction is highly sensitive to temperature.[1] Insufficient heat can lead to a sluggish reaction, while excessive temperatures can cause decomposition of starting materials or the final product, often resulting in tar formation.[6][8][11]

  • Solution:

    • Systematic Temperature Screening: If the reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C increments) while closely monitoring the progress with Thin-Layer Chromatography (TLC).[1]

    • Consider Microwave Irradiation: For faster results and often improved yields, microwave-assisted synthesis can be highly effective. This technique can dramatically reduce reaction times from hours to just a few minutes.[5][11][12] A reaction that proceeds poorly over days with conventional heating can be completed in minutes at 160°C in acetic acid under microwave conditions.[12]

Side reactions are a major source of yield loss. Identifying the likely side product is the first step toward mitigation.

  • Side Reaction A: Aldol Self-Condensation

    • The Problem: The ketone starting material, especially under basic conditions, can react with itself instead of the 2-aminoaryl carbonyl compound.[5][6][8]

    • The Solution:

      • Switch to Acid Catalysis: This is the most effective way to suppress the base-catalyzed aldol side reaction.[11] Catalysts like p-TsOH or iodine are excellent alternatives.[11]

      • Slow Addition of Ketone: By adding the ketone slowly to the reaction mixture, its instantaneous concentration remains low, which favors the desired intermolecular reaction over self-condensation.[5]

      • Use an Imino Analog: To circumvent the issue entirely, the imine analog of the o-aniline starting material can be used, which avoids the conditions that promote aldol reactions.[13]

  • Side Reaction B: Formation of Regioisomers

    • The Problem: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric products that can be difficult to separate.[8]

    • The Solution: Controlling regioselectivity often requires fine-tuning the reaction conditions. Using specific amine catalysts, ionic liquids, or introducing a phosphoryl group on the α-carbon of the ketone have been shown to improve selectivity.[13]

  • Side Reaction C: Tar/Polymer Formation

    • The Problem: Excessively high temperatures or prolonged reaction times, especially with highly reactive starting materials, can lead to decomposition and the formation of intractable tar.[8]

    • The Solution:

      • Reduce Reaction Temperature: Lowering the temperature can increase selectivity and minimize degradation.[8]

      • Use a Milder Catalyst: A less aggressive catalyst can help control the reaction rate.[8]

      • Monitor Reaction Closely: Use TLC to determine when the starting materials have been consumed and stop the reaction promptly to avoid over-exposure to harsh conditions.[8]

  • The Problem: Steric hindrance or the presence of electron-deactivating groups on either reactant can significantly slow the reaction.[6] Additionally, if the reactants are not fully dissolved, the reaction rate will be poor.

  • The Solution:

    • Address Reactivity: For less reactive substrates, more forcing conditions may be necessary, such as higher temperatures or stronger catalysts.[5]

    • Improve Solubility: Switch to a more suitable solvent. Polar solvents like DMF or ethanol can improve solubility and energy absorption, which is particularly important for microwave-assisted reactions.[1] For acidic conditions, polar aprotic solvents like dichloromethane (DCM) are often effective, while non-polar solvents like toluene are suitable for base-mediated reactions.[11][13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G cluster_problem Initial Observation cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Yield Catalyst Inappropriate Catalyst Problem->Catalyst Temperature Suboptimal Temperature Problem->Temperature SideRxn Side Reactions Problem->SideRxn Reactivity Poor Reactivity / Solubility Problem->Reactivity Sol_Catalyst Switch Acid/Base Increase Loading Use Modern Catalyst Catalyst->Sol_Catalyst Check Sol_Temp Increase Temp Incrementally Use Microwave Lower Temp if Tarring Temperature->Sol_Temp Optimize Sol_SideRxn Switch to Acid Catalyst Slow Ketone Addition Optimize Temp/Time SideRxn->Sol_SideRxn Minimize Sol_Reactivity Use Stronger Catalyst Change Solvent (e.g., DMF) Ensure Reagent Purity Reactivity->Sol_Reactivity Enhance

Caption: A troubleshooting workflow for low yield in Friedländer synthesis.

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis. The dominant pathway often depends on the specific reaction conditions (acidic vs. basic).[2][8]

  • Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring.[2][14]

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the 2-aminoaryl carbonyl and the other carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water.[2]

G cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 Reactants A2 Aldol Adduct A1->A2 Aldol Condensation A3 Unsaturated Carbonyl A2->A3 - H₂O A4 Quinoline A3->A4 Imine Formation - H₂O B1 Reactants B2 Schiff Base B1->B2 Schiff Base Formation B3 Cyclized Intermediate B2->B3 Intramolecular Aldol B4 Quinoline B3->B4 - H₂O

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Data Summary: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions significantly impacts the yield. The table below summarizes results from various reported methods.

CatalystStarting MaterialsConditionsYield (%)Reference
p-TsOH2-Aminoaryl Ketone + KetoneSolvent-free, 120°C, 15-30 min85-95%[11]
Iodine (I₂) (10 mol%)2-Aminoaryl Ketone + KetoneSolvent-free, 80-100°C82-94%[11]
Acetic Acid2-Aminophenylketone + KetoneMicrowave, 160°C, 5 minExcellent[11][12]
Nd(NO₃)₃·6H₂O2-Aminophenyl Ketone + DiketoneEthanol, Room Temp62-94%[11]
Nickel Nanoparticles2-Aminobenzophenone + DiketoneSolvent-free, 120°C92-98%[11]
None (Catalyst-Free)2-Aminobenzaldehyde + KetonesWater, 70°C, 3hUp to 97%[11]
SiO₂/H₂SO₄2-Aminoarylketone + 1,2-cyclohexanedioneMethanol, Reflux, 2h92%[10][15]
Experimental Protocols

Here we provide detailed, step-by-step methodologies for common variations of the Friedländer synthesis.

Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis

This protocol is advantageous for its mild conditions and simple workup.[1][11]

  • Reactant Preparation: In a clean round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%, approx. 25 mg).

  • Reaction: Place a condenser on the flask and heat the reaction mixture to 80-100°C using an oil bath, with continuous magnetic stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Dissolve the resulting solid in ethyl acetate (20 mL).

  • Purification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.[1]

Protocol 2: Base-Catalyzed Synthesis in Ethanol

This is a classic procedure for the base-catalyzed synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde or 2-aminoaryl ketone (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add the ketone containing the α-methylene group (1.1 mmol) and a catalytic amount of potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate reactivity.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. The product may precipitate and can be isolated by filtration, or the residue can be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove the catalyst.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction.[5][12]

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (2-3 mL), which acts as both the solvent and catalyst.

  • Reaction: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-160°C) for a specified time (e.g., 5-15 minutes).[5]

  • Monitoring: It is crucial to perform initial small-scale runs to optimize the time and temperature, monitoring by TLC.

  • Work-up: After the reaction, allow the vessel to cool completely to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[5]

References
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Satheeshkumar, R., et al. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed.
  • BenchChem. (2025). .
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Optimization of reaction conditions for preparation of 3a. (n.d.). ResearchGate.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed.

Sources

Troubleshooting

Technical Support Center: Nitration of 2-Chloroquinoline-4-Carboxylates

Welcome to the technical support center for the nitration of 2-chloroquinoline-4-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of 2-chloroquinoline-4-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in mechanistic principles and practical experience.

Introduction: The Challenge of Selectivity and Reactivity

The nitration of the quinoline scaffold is a non-trivial transformation. Under the strongly acidic conditions required to generate the nitronium ion (NO₂⁺), the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation strongly deactivates the entire heterocyclic system towards electrophilic attack. Consequently, substitution occurs preferentially on the less deactivated carbocyclic (benzene) ring.[1][2]

For the 2-chloroquinoline-4-carboxylate substrate, this challenge is amplified. The presence of two electron-withdrawing groups (EWGs)—the 2-chloro and 4-carboxylate groups—further deactivates the ring system, demanding carefully optimized or harsher conditions. These conditions, in turn, can open pathways to numerous side reactions. This guide will help you diagnose and mitigate these issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the nitration of 2-chloroquinoline-4-carboxylates.

Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent issue due to the highly deactivated nature of the substrate. Several factors could be at play:

  • Insufficiently Potent Nitrating Agent: For this deactivated system, a standard mixture of nitric and sulfuric acid may not be sufficient. The equilibrium concentration of the active electrophile, the nitronium ion (NO₂⁺), is critical.

  • Low Reaction Temperature: While low temperatures are crucial to control side reactions, they can also suppress the rate of the desired reaction to an impractical level.

  • Short Reaction Time: Highly deactivated substrates require longer reaction times to achieve acceptable conversion.

Troubleshooting Steps:

  • Strengthen the Nitrating Mixture: The addition of fuming sulfuric acid (oleum) to the reaction mixture can significantly increase the concentration of the nitronium ion.[3]

  • Optimize Temperature Cautiously: Gradually increase the reaction temperature in small increments (e.g., from 0-5°C to 10-15°C). Monitor the reaction closely by TLC or LC-MS to find a balance between an acceptable reaction rate and the onset of side-product formation (see Q2).

  • Extend Reaction Time: If the reaction is clean but slow, simply increasing the duration from a few hours to 12-24 hours may be all that is needed.

Q2: I'm observing multiple spots on my TLC plate and the crude product is a dark, tarry substance. What are these byproducts and how can I prevent them?

Answer:

The formation of a complex mixture and dark-colored tars points towards significant side reactions, primarily oxidation and over-nitration.

  • Oxidation: Nitric acid is a potent oxidizing agent. At elevated temperatures or in the presence of impurities, it can degrade the quinoline ring, leading to a complex mixture of oxidized byproducts and polymeric tars.[2][4]

  • Dinitration: While the first nitration is difficult, forcing conditions (high temperature, excess nitrating agent) can sometimes lead to the introduction of a second nitro group, forming dinitro-2-chloroquinoline-4-carboxylate isomers.[2]

  • Hydrolysis of the Ester: The strong acidic conditions, especially during aqueous workup, can hydrolyze the carboxylate ester to the corresponding carboxylic acid. This will appear as a different, more polar spot on TLC.

Troubleshooting Flowchart: Mitigating Byproduct Formation

start Dark, Tarry Mixture or Multiple TLC Spots q1 Is the reaction temperature > 15°C? start->q1 action1 Strictly maintain low temperature (0-5°C) using an ice-salt bath. q1->action1 Yes q2 Is the nitrating agent added too quickly? q1->q2 No result Reduced Oxidation & Dinitration action1->result action2 Add nitrating mixture dropwise over 30-60 minutes to control exotherm. q2->action2 Yes q3 Is an excess of nitrating agent used? q2->q3 No action2->result action3 Use a stoichiometric amount (1.0-1.1 equivalents) of nitric acid. q3->action3 Yes action3->result

Caption: Troubleshooting flowchart for byproduct formation.

Q3: I've isolated a product, but I'm unsure of the nitro group's position. Where should I expect nitration to occur and why?

Answer:

Predicting the major regioisomer requires analyzing the combined electronic effects of the substituents on the protonated quinolinium ring.

  • Primary Deactivation: The protonated nitrogen deactivates the pyridine ring, directing electrophilic attack to the benzene ring (positions 5, 6, 7, 8).[1]

  • Substituent Effects:

    • 2-Chloro Group: An ortho, para-directing deactivator. It directs towards positions 3 (in the pyridine ring, highly deactivated) and para to it, which is position 6.

    • 4-Carboxylate Group: A meta-directing deactivator. It directs towards positions 3, 5, and 7.

  • Consensus: The directing effects converge most favorably at position 6 . Position 8 is also possible, but may be slightly less favored electronically. Position 5 and 7 are electronically disfavored by the meta-directing carboxylate group. Therefore, the most likely major products are 2-chloro-6-nitroquinoline-4-carboxylate and, to a lesser extent, 2-chloro-8-nitroquinoline-4-carboxylate .

Visualizing the Directing Effects

Caption: Predicted sites of nitration on the substrate.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

This protocol is a generalized starting point and must be optimized for specific substrates and scales.

Materials:

  • Ethyl 2-chloroquinoline-4-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of substrate). Cool the flask in an ice-salt bath to -5 to 0°C.

  • Substrate Addition: Slowly add ethyl 2-chloroquinoline-4-carboxylate (1 equivalent) to the cold sulfuric acid in portions, ensuring the temperature does not rise above 5°C. Stir until fully dissolved.

  • Nitrating Mixture Preparation (in a separate flask): Slowly add fuming nitric acid (1.05 equivalents) to a small amount of cold, concentrated sulfuric acid.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred substrate solution over 30-45 minutes. Meticulously maintain the internal temperature between 0 and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or silica gel column chromatography.

Protocol 2: Analysis of Isomer Ratio by ¹H NMR Spectroscopy

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Identify the distinct aromatic protons for each isomer. The coupling patterns and chemical shifts in the aromatic region (typically 7.5-9.0 ppm) will be unique for the 6-nitro and 8-nitro isomers.

  • Integrate the well-resolved signals corresponding to a unique proton on each isomer (e.g., H-5 proton of the 6-nitro isomer vs. H-7 proton of the 8-nitro isomer).

  • The ratio of the integrals will correspond to the molar ratio of the isomers in the sample.

Data Summary Table

The following table provides a general guide to how reaction parameters can influence the outcome. Actual results will vary.

ParameterConditionExpected Effect on YieldExpected Effect on Selectivity (6-nitro vs. 8-nitro)Risk of Side Reactions
Temperature 0-5°CLower / Slower RateGenerally higherLow
10-20°CHigher / Faster RateMay decreaseModerate (Oxidation)
> 20°CPotentially lower due to degradationPoorHigh (Oxidation, Dinitration)
Nitrating Agent HNO₃/H₂SO₄ModerateGoodModerate
Fuming HNO₃/H₂SO₄HighGoodModerate
Fuming HNO₃/OleumVery HighMay varyHigh
Equivalents of HNO₃ 1.0 - 1.1 eq.GoodOptimalLow
> 1.5 eq.No improvementMay decreaseHigh (Dinitration)
Mechanistic Overview

The key steps in the reaction are the formation of the electrophile and its subsequent attack on the aromatic ring.

Competing Pathways: Desired Product vs. Side Reactions

Start 2-Chloroquinoline- 4-carboxylate Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack (Slow, Rate-Determining) Side_Oxid Oxidation Products (Tars) Start->Side_Oxid High Temperature Side_Hydrolysis Hydrolyzed Acid Start->Side_Hydrolysis Aqueous Workup NitratingMix HNO₃ / H₂SO₄ NitratingMix->Start Product Desired Product (6-Nitro Isomer) Intermediate->Product Deprotonation (Fast) Side_Dinitro Dinitrated Products Product->Side_Dinitro Forcing Conditions (High Temp, Excess HNO₃)

Caption: Key reaction pathways and competing side reactions.

References
  • J-Stage. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. Retrieved March 10, 2026, from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved March 10, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (1949). A Novel Synthesis of Some Quinoline Derivatives. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved March 10, 2026, from [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved March 10, 2026, from [Link]

  • Filo. (2025, July 29). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Retrieved March 10, 2026, from [Link]

  • Wiley Online Library. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Retrieved March 10, 2026, from [Link]

  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Retrieved March 10, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved March 10, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved March 10, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved March 10, 2026, from [Link]

  • V.P. & R.P.T.P. Science College. (n.d.). NITRATION. Retrieved March 10, 2026, from [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Impact of reaction conditions on the purity of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Answering the user's request.## Technical Support Center: Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate Welcome to the technical support resource for the synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Welcome to the technical support resource for the synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals navigating the multi-step synthesis of this important quinoline derivative. Quinoline scaffolds are central to numerous pharmaceuticals, and controlling purity during their synthesis is paramount for downstream applications.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Overview of the Synthetic Pathway

The synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is typically achieved through a three-stage process starting from a substituted aniline. The most common route involves a Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent nitration. Understanding this sequence is critical, as the electronic properties of the intermediates dictate the conditions required for each subsequent step.

Synthetic_Workflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Purification A p-nitroaniline + Diethyl (ethoxymethylene)malonate B Anilinomethylenemalonate Intermediate A->B Heat (140-150°C) C Ethyl 4-hydroxy-6-nitroquinoline- 4-carboxylate B->C Thermal Cyclization (240-250°C) D Ethyl 2-chloro-6-nitroquinoline- 4-carboxylate (Target Compound) C->D POCl₃, Heat E Crude Product D->E Work-up F Pure Product E->F Recrystallization or Column Chromatography

Caption: General synthetic workflow for the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, focusing on the impact of reaction conditions on product purity.

Problem 1: Low Yield and Tar Formation During Gould-Jacobs Cyclization (Stage 1)

  • Question: My initial cyclization reaction to form the 4-hydroxyquinoline core results in a low yield and a significant amount of black, tarry byproduct. What's causing this and how can I fix it?

  • Answer: This is a common issue in Gould-Jacobs reactions, which require high temperatures for the thermal cyclization step.[3]

    • Causality: Tar formation arises from the polymerization and degradation of starting materials and intermediates at excessive temperatures or with prolonged heating.[3][4] Localized overheating is often a primary culprit. The purity of the starting p-nitroaniline is also critical, as impurities can catalyze side reactions.

    • Solutions & Protocol Adjustments:

      • Strict Temperature Control: The initial reaction to form the anilinomethylenemalonate intermediate should be conducted at a lower temperature (e.g., 140-150°C). Only after this intermediate is formed (monitor by TLC) should the temperature be gradually increased to effect cyclization (e.g., 240-250°C).[3]

      • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative degradation.

      • Solvent Choice for Cyclization: While often performed neat, high-boiling point solvents like diphenyl ether can provide more uniform heat distribution and prevent localized overheating.

      • Purity of Starting Materials: Ensure the p-nitroaniline and diethyl (ethoxymethylene)malonate are of high purity. Recrystallize or distill them if necessary.

Problem 2: Incomplete Chlorination or Byproduct Formation (Stage 2)

  • Question: After reacting Ethyl 4-hydroxy-6-nitroquinoline-4-carboxylate with phosphorus oxychloride (POCl₃), my analysis (TLC/LC-MS) shows a mixture of the starting material and the desired 2-chloro product. How can I drive the reaction to completion?

  • Answer: Incomplete conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a frequent problem. The reactivity of the hydroxyl group is influenced by the electron-withdrawing nitro group on the ring.

    • Causality: The conversion to the chloro-derivative is a nucleophilic substitution. Insufficient temperature, reaction time, or an inadequate amount of the chlorinating agent can lead to incomplete reaction. Phosphorus oxychloride is the reagent of choice for this transformation.[5][6]

    • Solutions & Protocol Adjustments:

      • Optimize Reagent Stoichiometry: Use a sufficient excess of POCl₃. It often serves as both the reagent and the solvent. A 5-10 fold molar excess is common.

      • Increase Reaction Temperature & Time: These reactions typically require heating. A temperature of 110-120°C for 2-3 hours is a good starting point.[7] Monitor the reaction by TLC until the starting material is fully consumed.

      • Careful Work-up: The work-up procedure is critical for purity. After the reaction, excess POCl₃ must be removed under vacuum. The residue is then quenched by pouring it carefully onto crushed ice. This highly exothermic step must be done slowly to prevent degradation.[6][7] The product is then typically neutralized with a base (e.g., NaHCO₃ solution) and extracted.

Problem 3: Formation of Dichloro Impurities

  • Question: My final product is contaminated with a dichloroquinoline species. How can this be avoided?

  • Answer: The formation of dichloro byproducts can occur if there are other reactive sites on the quinoline ring susceptible to chlorination under the reaction conditions.

    • Causality: While the 4-hydroxy group is the primary site of reaction with POCl₃, harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to chlorination on the aromatic ring, although this is less common for the 2-position under these conditions. A more likely source is an impurity in the starting material.

    • Solutions & Protocol Adjustments:

      • Confirm Starting Material Purity: Ensure your Ethyl 4-hydroxy-6-nitroquinoline-4-carboxylate is pure and does not contain other hydroxylated species.

      • Moderate Reaction Conditions: Avoid excessive temperatures or unnecessarily long heating times during the chlorination step. Stick to the optimized conditions that achieve full conversion of the starting material without promoting side reactions.[3]

      • Purification: If dichloro impurities are formed, they can often be separated by column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically effective.[8]

Problem 4: Difficulty with Final Purification

  • Question: I'm having trouble purifying the final product. During recrystallization, it "oils out," and on a silica column, the separation from a close-running impurity is poor.

  • Answer: Purification challenges are common for planar, aromatic molecules which can have tricky solubility profiles.

    • Causality: "Oiling out" occurs when a compound precipitates from a supersaturated solution at a temperature above its melting point, often due to the solution being cooled too quickly or the presence of impurities.[8] Poor chromatographic separation indicates that the impurity has a very similar polarity to your product.

    • Solutions & Protocol Adjustments:

      • Recrystallization Solvent Selection:

        • Single Solvent: Ethanol is often a good starting point for quinoline derivatives.[8] The goal is to find a solvent that dissolves the compound when hot but not when cold.

        • Solvent Pair: If a single solvent is ineffective, use a solvent pair.[9] Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane, petroleum ether) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.[9]

      • Chromatography Optimization:

        • Solvent System: Use TLC to meticulously screen for the optimal eluent system. Test various combinations of solvents like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[8]

        • Methodology: A slow, shallow gradient elution is often more effective than an isocratic one for separating closely related compounds.[8] Ensure the crude product is loaded onto the column in a minimal volume of solvent to achieve a narrow starting band.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the chlorination of the 4-hydroxyquinoline intermediate?

    • A1: The optimal temperature is typically in the range of 110-120°C when using phosphorus oxychloride (POCl₃).[7] It is crucial to monitor the reaction by TLC to determine the point at which the starting material is consumed, avoiding prolonged heating that could lead to side product formation.[3]

  • Q2: How does the nitro group at the 6-position affect the reaction?

    • A2: The electron-withdrawing nature of the nitro group deactivates the benzene ring portion of the quinoline system towards further electrophilic substitution. This is advantageous as it helps direct the chlorination to the 4-position and can prevent unwanted side reactions on the carbocyclic ring.

  • Q3: What are the best methods for monitoring reaction progress and assessing final purity?

    • A3: A combination of techniques is recommended:

      • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of the disappearance of starting materials and the appearance of products.[8][10]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the desired product and helps identify any byproducts.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation and assessing the purity of the final isolated product.

  • Q4: Can this reaction be performed under solvent-free or microwave conditions?

    • A4: Yes, certain steps in quinoline synthesis have been adapted for these conditions. Microwave-assisted synthesis, in particular, can significantly reduce reaction times and sometimes improve yields for cyclization steps.[11] However, these conditions must be carefully optimized for each specific substrate to avoid decomposition.

Key Experimental Protocols

Protocol 1: Chlorination of Ethyl 4-hydroxy-6-nitroquinoline-4-carboxylate

This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[5][6][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Ethyl 4-hydroxy-6-nitroquinoline-4-carboxylate (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 8-10 eq) to the flask. The POCl₃ acts as both the reagent and solvent.

  • Reaction: Heat the reaction mixture to 120°C in an oil bath and maintain this temperature for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • In a well-ventilated fume hood, slowly and cautiously pour the reaction residue onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7] Further purify by recrystallization or column chromatography as needed.

ParameterRecommended ConditionRationale / Notes
Reagent Phosphorus Oxychloride (POCl₃)Standard and effective reagent for this conversion.[5]
Stoichiometry 8-10 molar equivalentsEnsures reaction goes to completion; also serves as solvent.
Temperature 120 °CProvides sufficient energy for the reaction without significant degradation.[7]
Time 3 hours (TLC monitored)Typical duration, but should be confirmed by monitoring.[7]
Work-up Quench Crushed IceSafely quenches the highly reactive residual POCl₃.

Troubleshooting Flowchart

Troubleshooting_Purity Start Analyze Crude Product (TLC, LC-MS) Impurity_Check Major Impurity Detected? Start->Impurity_Check Success Purity >95%? Proceed to Final Characterization Impurity_Check->Success No Purify Minor Impurities Present Proceed to Purification (Recrystallization/Column) Impurity_Check->Purify Yes (Minor) Impurity_Type Identify Impurity Mass Impurity_Check->Impurity_Type Yes (Major) Is_SM Mass = Starting Material? Impurity_Type->Is_SM Is_Byproduct Mass = Dichloro or Other Byproduct? Impurity_Type->Is_Byproduct Fix_Incomplete_Rxn Incomplete Reaction: - Increase Temp/Time - Increase Reagent Excess - Check Reagent Purity Is_SM->Fix_Incomplete_Rxn Fix_Side_Rxn Side Reaction Occurred: - Decrease Temp/Time - Re-evaluate Stoichiometry - Purify Intermediate Is_Byproduct->Fix_Side_Rxn

Caption: Troubleshooting workflow for low purity issues.

References

  • Benchchem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Benchchem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • Benchchem. (2025). Troubleshooting unexpected side products in quinolone synthesis. BenchChem.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Mohamed, S. K., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • ChemicalBook. (n.d.). 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis. ChemicalBook.
  • Benchchem. (2025).
  • YouTube. (2013).
  • Nogrady, T., et al. (2005).
  • Wang, D., et al. (2015). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules.

Sources

Troubleshooting

Scale-up synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate challenges

Technical Support Center: Scale-Up Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate Welcome to the Advanced Synthesis Support Center. This guide is curated by Senior Application Scientists to assist researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Welcome to the Advanced Synthesis Support Center. This guide is curated by Senior Application Scientists to assist researchers, process chemists, and drug development professionals in troubleshooting the scale-up synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate. This compound is a critical bifunctional intermediate used in the development of MCH-1R antagonists [4], eIF4A inhibitors [3], and various kinase inhibitors.

Scaling this synthesis from bench to pilot plant introduces significant thermal, solubility, and safety challenges. This guide provides mechanistic insights, validated protocols, and empirical data to ensure high-yield, reproducible scale-up.

I. Synthetic Workflow & Mechanistic Pathway

The standard industrial route to Ethyl 2-chloro-6-nitroquinoline-4-carboxylate involves a three-stage sequence: (1) Condensation of 4-nitroaniline with diethyl oxaloacetate, (2) Thermal cyclization (Conrad-Limpach type) to form the 2-hydroxyquinoline core, and (3) Deoxychlorination using phosphorus oxychloride (


).

G A 4-Nitroaniline + Diethyl Oxaloacetate B Enamine Intermediate (Condensation) A->B Acid Catalyst / 80°C C Ethyl 2-hydroxy-6-nitroquinoline-4-carboxylate (Thermal Cyclization) B->C Dowtherm A / 250°C (- EtOH, - H2O) D Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (Deoxychlorination) C->D POCl3 / Cat. DMF / 105°C (Vilsmeier Intermediate)

Caption: Workflow for the synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

II. Troubleshooting & FAQs (Q&A)

Q1: During the thermal cyclization step, my yield drops significantly upon scaling from 10g to 500g, and I observe heavy tar formation. Why is this happening? A: This is a classic heat-transfer issue inherent to Conrad-Limpach cyclizations. The cyclization of the enamine intermediate requires high activation energy (typically >240 °C). At scale, the time required to heat a large batch to this temperature allows competing intermolecular side reactions (e.g., polymerization of the enamine) to outpace the intramolecular cyclization. Solution: Do not heat the enamine from room temperature. Instead, use a pre-heated high-boiling solvent like Dowtherm A (biphenyl/diphenyl ether mixture). Add the enamine dropwise into the solvent already maintained at 250 °C. This ensures instantaneous cyclization, minimizing the residence time of the reactive intermediate and preventing tar formation.

Q2: The chlorination with


 stalls at 70% conversion, even after 12 hours of reflux. How can I drive this to completion? 
A:  The stalling is caused by the extreme insolubility of the nitro-substituted 2-hydroxyquinoline intermediate in 

. Because the reaction is heterogeneous, the surface area limits the reaction rate. Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF) (0.1 to 0.2 equivalents). DMF reacts with

to generate a Vilsmeier-Haack type intermediate (chloromethylene-dimethyliminium chloride). This highly electrophilic species is far more reactive than

alone and facilitates the rapid conversion of the tautomeric 2-quinolone to the 2-chloroquinoline. This causality is well-documented in the synthesis of similar halogenated heterocycles[1].

Q3: We experienced a violent exotherm and product degradation during the workup of the


 reaction at the 1 kg scale. What is the safest quench protocol? 
A: 

hydrolysis is highly exothermic (

kJ/mol). Pouring water into the reaction mixture (forward quench) causes localized boiling, rapid HCl gas evolution, and thermal runaway[2]. Furthermore, the resulting spike in temperature and acidity will hydrolyze your ethyl ester to the corresponding carboxylic acid, destroying your product. Solution: Implement a strict reverse quench . Cool the reaction mixture to room temperature, dilute with an inert solvent (like dichloromethane or toluene) to reduce viscosity, and slowly pump this mixture into a reactor containing at least 10 volumes of crushed ice and water. Maintain the internal quench temperature strictly below 15 °C.

Q4: After the quench, my isolated product contains 10-15% of the carboxylic acid byproduct. How do I prevent ester hydrolysis? A: Even with a cold reverse quench, the aqueous layer becomes highly acidic (pH < 1) due to the generation of HCl and


. Prolonged exposure of the ethyl ester to this hot, acidic environment leads to hydrolysis.
Solution: Buffer the quench. Use a mixture of ice and saturated aqueous sodium acetate (

) or dipotassium phosphate (

) to maintain the pH between 4 and 6 during the quench. Alternatively, perform an immediate phase separation and wash the organic layer with saturated aqueous

within 30 minutes of the quench.

III. Quantitative Scale-Up Metrics

The following table summarizes the expected deviations and necessary parameter adjustments when moving from bench to pilot scale.

ParameterBench Scale (10 g)Kilo-Lab Scale (1 kg)Mechanistic Rationale for Adjustment
Enamine Addition Rate 5 minutes120 minutesPrevents bulk temperature drop of Dowtherm A below 240 °C.

Equivalents
5.0 eq2.5 eqReduced to minimize hazardous waste and quench exotherm.
DMF Catalyst None0.1 eqRequired at scale to overcome mass transfer limitations.
Quench Temperature < 20 °C< 10 °CStricter control needed due to lower surface-area-to-volume ratio.
Average Yield 88%82%Minor losses due to reactor hold-up and filtration transfers.
Ester Hydrolysis < 1%2 - 5%Increased contact time with acidic aqueous phase during scale-up.

IV. Validated Step-by-Step Methodology

Part A: Synthesis of Ethyl 2-hydroxy-6-nitroquinoline-4-carboxylate

  • Condensation: In a 10 L jacketed reactor, dissolve 4-nitroaniline (1.0 kg, 7.24 mol) and diethyl oxaloacetate sodium salt (1.6 kg, 7.60 mol) in glacial acetic acid (4.0 L). Heat to 80 °C for 4 hours.

  • Isolation: Cool to 20 °C, filter the precipitated enamine, wash with cold ethanol (2 L), and dry under vacuum.

  • Cyclization: Heat Dowtherm A (10 L) in a 20 L reactor to 250 °C under a nitrogen sweep.

  • Addition: Dissolve the dried enamine in minimal warm DMF and add dropwise to the Dowtherm A over 2 hours, maintaining the internal temperature above 240 °C. Ethanol and water will distill off.

  • Cooling & Filtration: Cool the mixture to 20 °C. The 2-hydroxyquinoline intermediate will precipitate. Filter, wash with hexanes (3 x 2 L) to remove residual Dowtherm A, and dry.

Part B: Deoxychlorination to Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

  • Reaction Setup: Charge a 10 L glass-lined reactor with the intermediate from Part A (approx. 1.2 kg) and

    
     (2.5 L).
    
  • Catalysis: Add DMF (35 mL) carefully.

  • Reflux: Heat the suspension to 105 °C. The mixture will become a homogeneous dark solution over 2-3 hours. Monitor by HPLC until the starting material is < 1%.

  • Concentration: Distill off approximately 1.0 L of excess

    
     under reduced pressure (50 mbar, 60 °C) to minimize the quench hazard.
    
  • Dilution: Cool the residue to 20 °C and dilute with anhydrous dichloromethane (DCM) (3.0 L).

  • Reverse Quench (Critical Safety Step): In a separate 30 L reactor, prepare a mixture of crushed ice (10 kg) and 2M aqueous sodium acetate (5 L). Slowly pump the DCM reaction mixture into the ice bath over 3 hours. Maintain internal temperature < 10 °C.

  • Workup: Allow the layers to separate. Drain the lower DCM layer. Extract the aqueous layer with additional DCM (2 L). Combine organic layers, wash with saturated

    
     (3 L) until pH is neutral, dry over 
    
    
    
    , and concentrate to yield the final product.

V. References

  • HETEROCYCLIC COMPOUNDS HAVING SULFONAMIDE GROUPS - European Patent Office - EP 1243583 B1. Google Patents. Available at:

  • Substituents engineered deep-red to near-infrared phosphorescence from tris-heteroleptic iridium(III) complexes. RSC Publishing. Available at:

  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. PMC - NIH. Available at:

  • WO2003045313A2 - 2-aminoquinoline compounds. Google Patents. Available at:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific integrity and a prerequisite for further investigation....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth, multi-technique spectroscopic validation of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate, a substituted quinoline derivative of interest. We will explore the expected spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, compare these with a potential synthetic isomer, and provide standardized protocols for data acquisition.

The Imperative of Unambiguous Structural Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the synthesis of complex molecules like Ethyl 2-chloro-6-nitroquinoline-4-carboxylate, the potential for isomeric byproducts is significant. For instance, the nitration of a substituted quinoline can often lead to a mixture of positional isomers. Differentiating the target molecule from these closely related structures is critical, as even minor structural changes can lead to dramatic differences in pharmacological and toxicological profiles. A comprehensive spectroscopic analysis provides the necessary evidence to confirm the identity and purity of the synthesized compound.

A Multi-Spectroscopic Approach for Conclusive Identification

No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the unique strengths of NMR, MS, and IR spectroscopy, is essential for unambiguous validation.

  • ¹H and ¹³C NMR Spectroscopy elucidates the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and relative number of protons and carbons.[1]

  • Mass Spectrometry (MS) determines the molecular weight and provides information on the elemental composition and fragmentation patterns, which are crucial for confirming the molecular formula and identifying key structural motifs.[1][2][3]

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4][5][6]

Below is a workflow illustrating the integrated approach to spectroscopic validation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesized Product (Crude) purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-TOF) purification->ms ir IR Spectroscopy (FT-IR) purification->ir data_integration Integrate & Correlate Data nmr->data_integration ms->data_integration ir->data_integration structure_confirm Structure Confirmed: Ethyl 2-chloro-6-nitro quinoline-4-carboxylate data_integration->structure_confirm

Caption: Workflow for the synthesis and spectroscopic validation of a target compound.

Predicted Spectroscopic Data for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

The following sections detail the predicted spectral data based on the known effects of the constituent functional groups on the quinoline scaffold.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl ester group. The electron-withdrawing effects of the nitro, chloro, and carboxylate groups will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

Caption: Structure of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate with key protons labeled.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.3 - 8.5s-
H-59.0 - 9.2d~2.5
H-78.4 - 8.6dd~9.0, 2.5
H-88.2 - 8.4d~9.0
Ethyl CH₂4.4 - 4.6q~7.1
Ethyl CH₃1.4 - 1.5t~7.1

Causality: The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the nitro group at the 6-position and the peri-effect of the carboxylate at the 4-position. The singlet for H-3 is characteristic of substitution at the 2 and 4 positions of the quinoline ring. The quartet and triplet for the ethyl group are classic signatures of an ethyl ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)164 - 166
C-2150 - 152
C-3120 - 122
C-4148 - 150
C-4a125 - 127
C-5124 - 126
C-6146 - 148
C-7128 - 130
C-8130 - 132
C-8a149 - 151
Ethyl CH₂62 - 64
Ethyl CH₃14 - 15

Causality: The carbonyl carbon of the ester will be the most downfield signal. Carbons directly attached to electronegative atoms (C-2, C-6) or in close proximity to electron-withdrawing groups will also be shifted downfield.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is ideal for determining the exact mass and confirming the elemental formula.

  • Molecular Formula: C₁₂H₉ClN₂O₄

  • Monoisotopic Mass: 280.0251 g/mol

  • Expected [M+H]⁺: 281.0329

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine. The two isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This will result in an [M+H]⁺ peak at m/z 281 and an [M+2+H]⁺ peak at m/z 283 with a relative intensity of about one-third.[8][9]

Common fragmentation pathways for quinoline derivatives often involve the loss of small molecules like CO, HCN, or radicals from the substituents.[2][10][11] For the title compound, fragmentation could involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2980 - 2850
C=O (Ester)Stretch1730 - 1715
N-O (Nitro)Asymmetric Stretch1550 - 1530
N-O (Nitro)Symmetric Stretch1360 - 1340
C=C & C=N (Aromatic)Stretch1620 - 1450
C-O (Ester)Stretch1300 - 1100
C-ClStretch850 - 550

Causality: The strong absorption band for the ester carbonyl (C=O) is a key diagnostic feature.[12][13][14] The two distinct bands for the nitro group (N-O stretches) are also highly characteristic.[15] The C-Cl stretch appears in the fingerprint region and can be difficult to assign definitively but its presence is expected.[5]

Comparative Analysis: Distinguishing from a Positional Isomer

A likely byproduct in the synthesis is the isomeric Ethyl 2-chloro-8-nitroquinoline-4-carboxylate . Spectroscopic analysis provides a clear means of differentiation.

Table 4: Spectroscopic Comparison of 6-Nitro vs. 8-Nitro Isomer

Spectroscopic FeatureEthyl 2-chloro-6-nitroquinoline-4-carboxylate (Target)Ethyl 2-chloro-8-nitroquinoline-4-carboxylate (Isomer)Rationale for Difference
¹H NMR: Aromatic Region Four distinct signals with specific coupling patterns (d, dd, d).Three coupled signals in a different pattern.The symmetry and electronic environment of the protons are significantly altered by the position of the nitro group. The 8-nitro isomer will show a different set of coupling constants between the remaining aromatic protons.
¹H NMR: H-5 Chemical Shift Highly deshielded (~9.0-9.2 ppm).Less deshielded.The strong deshielding effect of the nitro group on the adjacent H-5 proton in the 6-nitro isomer is absent in the 8-nitro isomer.
Mass Spec Fragmentation May show distinct fragmentation patterns.May show different relative abundances of fragment ions.The position of the nitro group can influence the stability of certain fragment ions, leading to different fragmentation pathways.

This comparative analysis highlights how subtle differences in molecular structure translate into significant and measurable changes in the spectroscopic data, allowing for confident identification.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol[1][8][17]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set a relaxation delay of 2-5 seconds.

    • Co-add 1024 or more scans, depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Mass Spectrometry Protocol (ESI-TOF)[1]
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage of 3.5-4.5 kV, nebulizer gas pressure of 1-2 bar, drying gas flow of 8-10 L/min at 200-250 °C).

  • Mass Analysis: Acquire the mass spectrum over a mass range of m/z 100-500 using a Time-of-Flight (TOF) analyzer to ensure high mass accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern for the presence of chlorine.

FT-IR Spectroscopy Protocol (ATR)[6]
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Acquisition: Scan over a wavenumber range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural validation of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate requires a rigorous, multi-faceted spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can unequivocally confirm the molecular structure, differentiate it from potential isomers, and ensure the integrity of their findings. The predicted data and protocols provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis and characterization of novel quinoline derivatives.

References

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available at: [Link]

  • Semantic Scholar. MASS SPECTRA OF OXYGENATED QUINOLINES. Available at: [Link]

  • PubChem - NIH. 2-Chloroquinoline | C9H6ClN | CID 11928. Available at: [Link]

  • PubChem. 6-Nitroquinoline | C9H6N2O2 | CID 11945. Available at: [Link]

  • PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830. Available at: [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Available at: [Link]

  • RSC Publishing. Katritzky and Jones: The Infrared Spectra of. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Available at: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • PLOS ONE. Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Available at: [Link]

  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Available at: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • International Formulae Group. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • PMC. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available at: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

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Comparative

A Comparative Study of Synthetic Routes to Quinoline-4-Carboxylates: From Classical Reactions to Modern Catalytic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2][3] The strategic placement of a carboxylic acid group at the C4-position often plays a crucial role in the molecule's interaction with biological targets. Consequently, the development of efficient and versatile synthetic routes to this key motif is of paramount importance for drug discovery and development.

This guide provides a comparative analysis of the most significant synthetic strategies for constructing quinoline-4-carboxylates. We will delve into the mechanisms, advantages, and limitations of classical name reactions and contrast them with modern transition-metal-catalyzed methods and technological innovations. Each section is designed to offer not just a protocol, but an understanding of the underlying chemical principles, empowering researchers to make informed decisions for their specific synthetic challenges.

Classical Approaches: The Foundation of Quinoline Synthesis

For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are invaluable for their straightforwardness and use of readily available starting materials.

The Pfitzinger Reaction: A Direct Condensation Route

The Pfitzinger reaction, first reported in the late 19th century, remains a highly effective method for preparing substituted quinoline-4-carboxylic acids.[3][4][5] The core of this reaction is the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group.[3][5]

Mechanistic Insight

The choice of a strong base, typically potassium hydroxide, is causal to the initial and rate-determining step: the hydrolytic cleavage of the isatin's internal amide bond to form a keto-acid intermediate (an α-keto-anilino-acetic acid derivative) in situ.[3][5] This intermediate then undergoes condensation with the enolizable carbonyl compound. The subsequent intramolecular cyclization via an enamine intermediate, followed by dehydration, yields the final aromatic quinoline-4-carboxylic acid.[3][5][6] The entire process is a domino reaction where multiple bonds are formed in a single pot.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid 1. Base (e.g., KOH) Hydrolysis Imine Imine / Enamine Tautomerization KetoAcid->Imine 2. Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Cyclized Cyclized Intermediate Imine->Cyclized 3. Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product 4. Dehydration Doebner_Mechanism Aniline Aniline Schiff Schiff Base (N-arylimine) Aniline->Schiff 1. Condensation Aldehyde Aldehyde Aldehyde->Schiff Pyruvic Pyruvic Acid Adduct Michael-type Adduct Pyruvic->Adduct Schiff->Adduct 2. Addition Cyclized Dihydroquinoline Intermediate Adduct->Cyclized 3. Intramolecular Cyclization Product 2-Substituted Quinoline-4-carboxylic Acid Cyclized->Product 4. Oxidation (Aromatization) Catalytic_Cycle Catalyst Pd(0) OxAdd Oxidative Addition Catalyst->OxAdd Aniline Derivative Intermediate1 Pd(II) Intermediate OxAdd->Intermediate1 CH_Activation C-H Activation (Aniline) Intermediate1->CH_Activation Palladacycle Palladacycle CH_Activation->Palladacycle Insertion Alkyne Insertion Palladacycle->Insertion Alkyne Intermediate2 Vinyl-Pd Intermediate Insertion->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product Quinoline Product RedElim->Product Batch_vs_Flow cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis Flask Round-Bottom Flask (Reagents A+B) Heat Heating / Stirring (Hours) Flask->Heat Workup_B Work-up & Purification Heat->Workup_B Product_B Product Workup_B->Product_B ReagentA Reagent A (Pump) Mixer T-Mixer ReagentA->Mixer ReagentB Reagent B (Pump) ReagentB->Mixer Reactor Heated Reactor Coil (Minutes Residence Time) Mixer->Reactor Collector Product Stream Collector Reactor->Collector

Sources

Validation

A Comparative Guide to the Biological Activity of Nitroquinoline Isomers

Introduction: The Significance of Isomeric Substitution in Nitroquinolines The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isomeric Substitution in Nitroquinolines

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically modulates the molecule's physicochemical properties and biological potential. However, the specific position of this nitro group on the quinoline ring system—the isomerism—is a critical determinant of the compound's ultimate biological effect. Seemingly subtle shifts in the nitro group's location can lead to profound differences in activity, transforming a potential therapeutic agent into a potent carcinogen.

This guide provides a comparative analysis of the biological activities of different nitroquinoline isomers, with a focus on their anticancer, antimicrobial, and mutagenic properties. We will delve into the structure-activity relationships that govern these differences, supported by experimental data from various in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of isomeric substitution on the pharmacological profile of nitroquinolines.

Part 1: Comparative Anticancer and Cytotoxic Activity

The anticancer potential of quinoline derivatives is a major area of research.[2] The addition of a nitro group can enhance cytotoxicity through mechanisms such as DNA intercalation, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes like topoisomerases.[3] The position of the nitro group is paramount, influencing both the potency and the mechanism of action.

Structure-Activity Relationship Insights

Studies consistently show that the cytotoxic profile of a nitroquinoline isomer is highly dependent on its substitution pattern. For instance, a comparative study of 2-styryl-8-hydroxy quinolines (SA series) and 2-styryl-8-nitroquinolines (SB series) against HeLa cervical cancer cells revealed that the hydroxyl-substituted compounds were more cytotoxic than their nitro-substituted counterparts.[4] Within the nitro-substituted series, however, the presence of other electron-withdrawing groups, such as bromine on the styryl ring, enhanced cytotoxicity.[4]

Perhaps the most striking comparison is between 8-hydroxy-5-nitroquinoline (Nitroxoline) and other isomers. Nitroxoline has demonstrated potent anticancer activity against various human cancer cell lines, with IC₅₀ values in the sub-micromolar range for lymphoma cells.[5][6] Its activity is significantly more potent—by five to ten-fold—than halogenated 8-hydroxyquinolines like clioquinol.[5] In contrast, derivatives of 3-nitroquinoline have also been developed as a novel class of anticancer agents that show prominent inhibitory activities against EGFR-overexpressing tumor cell lines, with IC₅₀ values in the micromolar to nanomolar range.[7]

This highlights a key principle: while the nitro group is a critical pharmacophore, its biological effect is finely tuned by its position and the presence of other functional groups on the quinoline scaffold.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes IC₅₀ values for various nitroquinoline isomers against different cancer cell lines, collated from multiple studies.

Compound/Isomer DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-hydroxy-5-nitroquinoline (Nitroxoline)Raji (lymphoma)0.438[6]
3-nitroquinoline derivative (unspecified)A431 (epidermoid carcinoma)< 1[7]
3-nitroquinoline derivative (unspecified)MDA-MB-468 (breast cancer)< 1[7]
2-styryl-8-nitroquinoline (Br-substituted)HeLa (cervical cancer)2.897[4]
2-styryl-8-nitroquinoline (OCH₃-substituted)HeLa (cervical cancer)10.370[4]
Chiral γ-nitroketone-derived quinolineCT-26 (murine colorectal)5.68[8]
Chiral γ-nitroketone-derived quinolineMDA-MB-231 (human breast)8.81[8]
7-chloro-6-nitroquinoline derivativeHCT-116 (colon carcinoma)23.39[3]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Hypothesized Mechanism of Cytotoxicity

The cytotoxic effects of nitroquinolines are often multifactorial. One proposed mechanism involves the bioreduction of the nitro group, particularly in the hypoxic environment of solid tumors, to form reactive intermediates that induce cellular damage.[3][6] These reactive species can lead to the generation of ROS, causing oxidative stress, DNA damage, and the activation of apoptotic pathways.[3] Furthermore, some quinoline derivatives are known to inhibit critical signaling pathways like the PI3K/Akt/mTOR pathway, which regulates cell proliferation and survival.[2][9]

G cluster_0 Nitroquinoline Action cluster_1 Cellular Effects Nitroquinoline Nitroquinoline ROS Reactive Oxygen Species (ROS) Generation Nitroquinoline->ROS Topoisomerase Topoisomerase Inhibition Nitroquinoline->Topoisomerase PI3K PI3K/Akt/mTOR Pathway Inhibition Nitroquinoline->PI3K DNA_Damage DNA Strand Breaks & Damage ROS->DNA_Damage Topoisomerase->DNA_Damage CellCycle Cell Cycle Arrest PI3K->CellCycle Apoptosis Apoptosis Induction DNA_Damage->Apoptosis CellCycle->Apoptosis

Figure 1: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

Part 2: Comparative Antimicrobial Activity

Quinoline-based compounds have long been a source of potent antimicrobial agents.[2] Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-established oral antibiotic used for treating urinary tract infections, demonstrating activity against both gram-positive and gram-negative bacteria, as well as fungi.[10][11]

Structure-Activity Relationship Insights

The antimicrobial efficacy of nitroquinolines is strongly linked to their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[11] The 8-hydroxy-5-nitroquinoline isomer is particularly effective in this regard.[10] Studies on its 6-nitro regioisomer (8-hydroxy-6-nitroquinoline) and partially saturated tetrahydroquinoline analogues revealed that these structural modifications led to substantially different, and in most cases diminished, pharmacological activities.[12] This underscores the critical importance of the specific arrangement of the hydroxyl, nitro, and quinoline nitrogen groups for potent antimicrobial action.

Other derivatives have also shown promise. For example, various 8-quinolinamines with nitro groups have exhibited broad-spectrum activity against bacteria and fungi, with IC₅₀ values in the low microgram per milliliter range.[13]

Quantitative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/Isomer DerivativeMicroorganismMIC (µg/mL)Reference
Nitroxoline (8-hydroxy-5-nitroquinoline)Mycobacterium bovis BCG~1.9 (10 µM)[12]
8-quinolinamine derivativeStaphylococcus aureus1.33 - 18.9[13]
8-quinolinamine derivativeMethicillin-resistant S. aureus (MRSA)1.38 - 15.34[13]
8-quinolinamine derivativeCryptococcus neoformans0.67 - 18.64[13]
2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5)Xanthomonas oryzae (Xoo)3.12[14]

Note: Data is compiled from different studies. MIC values can vary based on the specific strain and testing methodology.

Part 3: Comparative Mutagenicity and Genotoxicity

While some nitroquinoline isomers are explored for therapeutic benefits, others are notorious for their potent mutagenic and carcinogenic properties. The most studied in this regard is 4-Nitroquinoline 1-oxide (4-NQO).

The Unique Case of 4-Nitroquinoline 1-oxide (4-NQO)

4-NQO is a powerful carcinogen and mutagen widely used in research to induce tumors in animal models and study DNA damage and repair mechanisms.[15][16][17] It is not the 4-NQO molecule itself that is the primary culprit, but its metabolic derivatives.

Inside the cell, 4-NQO is metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[15][17] This metabolite is the ultimate carcinogen, which, after further activation (e.g., acetylation), can covalently bind to DNA, forming stable bulky adducts primarily with guanine and adenine residues.[16][17] These adducts distort the DNA helix, leading to mutations if not repaired by cellular mechanisms like nucleotide excision repair.[15][16] This activity is so potent that 4-NQO is considered a very strong inducer of chromosome aberrations and sister chromatid exchanges.[18]

In contrast, other quinoline compounds, such as the parent quinoline and 8-hydroxyquinoline, do not show significant genotoxic effects in similar in vivo assays.[18] This stark difference highlights that the specific combination of a nitro group at the 4-position and the N-oxide moiety creates a molecule with exceptionally high genotoxic potential. Studies using the SOS chromotest have confirmed that 4-NQO derivatives are strong inducers of the DNA damage response in bacteria.[19]

G NQO 4-Nitroquinoline 1-oxide (4-NQO) Metabolism Metabolic Reduction (e.g., by DT-diaphorase) NQO->Metabolism HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO - Ultimate Carcinogen) Metabolism->HAQO Activation Esterification/ Acetylation HAQO->Activation Reactive_Ester Reactive Ester (e.g., selyl-4HAQO) Activation->Reactive_Ester DNA Cellular DNA (Guanine, Adenine) Reactive_Ester->DNA Adducts Bulky DNA Adducts DNA->Adducts covalent binding Mutation Mutations & Genotoxicity Adducts->Mutation

Figure 2: Metabolic activation pathway of 4-NQO leading to genotoxicity.

Part 4: Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Workflow Diagram

A 1. Seed cancer cells in 96-well plates B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Treat with various concentrations of nitroquinoline isomers B->C D 4. Incubate for a set duration (e.g., 48-72 hours) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate to allow formazan formation E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance on a plate reader G->H I 9. Calculate % viability and IC50 values H->I

Figure 3: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The nitroquinoline isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The medium from the cell plates is removed, and the diluted compounds are added. Control wells should include vehicle-only (e.g., DMSO) and untreated cells.[20]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.[20]

  • MTT Addition: Following incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the nitroquinoline isomer in a suitable solvent. Create a series of twofold dilutions of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., from a fresh culture) adjusted to a specific concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial or fungal suspension to each well of the 96-well plate containing the diluted compound. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be confirmed by measuring the optical density with a plate reader.

Conclusion

The biological activity of nitroquinolines is a clear illustration of the principle of structure-activity relationships in medicinal chemistry. The isomeric position of the nitro group is not a minor structural detail but a fundamental determinant of the compound's interaction with biological systems. A shift from the 5-position in the potent antimicrobial and anticancer agent Nitroxoline to the 4-position in the N-oxide form yields 4-NQO, a powerful mutagen. This dramatic divergence underscores the necessity for precise chemical characterization and comprehensive biological screening in drug discovery and toxicology. For researchers in the field, understanding these isomeric differences is paramount for designing safer, more effective therapeutic agents and for accurately assessing the risks associated with novel chemical entities.

References

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  • COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE - PubMed. [Online]. Available: [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. [Online]. Available: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - ResearchGate. [Online]. Available: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Online]. Available: [Link]

  • Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1] | Preprints.org. [Online]. Available: [Link]

  • Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide - Benchchem. [Online].
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed. [Online]. Available: [Link]

  • Inhibition of 4-nitroquinoline-1-oxide genotoxicity by Bacillus strains - PubMed. [Online]. Available: [Link]

  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold - Benchchem. [Online].
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC. [Online]. Available: [Link]

  • carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Online]. Available: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. [Online]. Available: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. [Online]. Available: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed. [Online]. Available: [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - MDPI. [Online]. Available: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. [Online]. Available: [Link]

  • 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis - Benchchem. [Online].
  • A Comparative Guide to the Biological Activity of Quinoline Isomers - Benchchem. [Online].
  • Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. [Online]. Available: [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC. [Online]. Available: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - ResearchGate. [Online]. Available: [Link]

  • Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents - PubMed. [Online]. Available: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. [Online]. Available: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed. [Online]. Available: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. [Online]. Available: [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines | ACS Omega - ACS Publications. [Online]. Available: [Link]

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  • Review on Antimicrobial Activity of Quinoline - Human Journals. [Online]. Available: [Link]

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Comparative

In-vitro testing protocols for novel compounds derived from Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Title: In-Vitro Testing Protocols and Comparative Analysis for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate Derivatives Introduction In the landscape of medicinal chemistry, quinoline-4-carboxylate derivatives represent...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Vitro Testing Protocols and Comparative Analysis for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate Derivatives

Introduction In the landscape of medicinal chemistry, quinoline-4-carboxylate derivatives represent a highly privileged scaffold. Specifically, compounds derived from Ethyl 2-chloro-6-nitroquinoline-4-carboxylate offer dual functionalization sites: the 2-chloro position allows for facile nucleophilic displacement (e.g., coupling with furans, amines, or triazoles), while the 6-nitro group acts as a bioreducible trigger. This guide provides a comprehensive, comparative analysis of these derivatives against standard therapeutics, alongside rigorously validated, self-contained in-vitro protocols designed to elucidate their anticancer and antitubercular mechanisms.

Comparative In-Vitro Performance The structural versatility of the quinoline-4-carboxylate core allows it to be tuned for specific therapeutic targets. When the 2-chloro group is substituted with furan-coupled 1,2,4-triazoles, the resulting analogs demonstrate potent cytotoxicity against breast cancer cell lines, rivaling established chemotherapeutics (1)[1]. Conversely, 2-(furan-2-yl)quinoline-4-carboxylate derivatives exhibit significant antitubercular activity against the virulent Mycobacterium tuberculosis H37Rv strain, outperforming first-line drugs like Pyrazinamide in specific in-vitro assays (2)[2].

Table 1: Comparative In-Vitro Efficacy of Quinoline-4-Carboxylate Derivatives vs. Standard Therapeutics

Compound Class / DerivativeTarget AssayCell Line / StrainIC50 / MICReference StandardStandard IC50 / MIC
Furan-coupled 1,2,4-triazole quinolineCytotoxicity (MTT)MDA-MB-231 (Breast Cancer)1.56 - 12.5 µg/mLCisplatin~2.5 µg/mL
2-(Furan-2-yl)quinoline-4-carboxylateAntitubercular (MABA)M. tuberculosis H37Rv3.12 - 6.25 µg/mLIsoniazid0.02 - 0.06 µg/mL
2-(Furan-2-yl)quinoline-4-carboxylateAntitubercular (MABA)M. tuberculosis H37Rv3.12 - 6.25 µg/mLPyrazinamide12.5 - 50 µg/mL

Mechanistic Pathway: Hypoxia-Selective Bioreduction A defining feature of the 6-nitroquinoline moiety is its susceptibility to hypoxia-selective bioreduction. In the low-oxygen microenvironments characteristic of solid tumors, one-electron reductases (such as xanthine oxidase) enzymatically convert the non-fluorescent 6-nitro group into a 6-hydroxylamino intermediate, which is further reduced to a fluorescent 6-aminoquinoline (3)[3]. This pathway is critical for designing hypoxia-activated prodrugs and diagnostic probes.

G Hypoxia Hypoxic Tumor Microenvironment (Low O2) Enzyme One-Electron Reductases (e.g., Xanthine Oxidase) Hypoxia->Enzyme Activates Prodrug 6-Nitroquinoline Derivative (Non-fluorescent) Intermediate 6-Hydroxylaminoquinoline (Intermediate) Prodrug->Intermediate e- reduction Enzyme->Intermediate Active 6-Aminoquinoline (Active Fluorophore) Intermediate->Active e- reduction

Caption: Bioreductive activation pathway of 6-nitroquinoline derivatives under hypoxic conditions.

Self-Validating In-Vitro Testing Protocols To ensure scientific integrity, the following protocols are engineered as self-validating systems. Experimental choices are grounded in causality, utilizing internal controls and orthogonal readouts to eliminate false positives.

Protocol 1: Hypoxia-Selective Bioreduction and Fluorescence Assay

Rationale: This assay validates the conversion of the 6-nitro group to the 6-amino fluorophore, confirming the compound's viability as a hypoxia-selective prodrug (3)[3]. Self-Validation Mechanism: The protocol mandates parallel aerobic and anaerobic incubations. Because oxygen is a potent electron acceptor, aerobic conditions act as an absolute negative control—oxygen outcompetes the nitro group for electrons, preventing fluorescence. Orthogonal LC-MS validation confirms the exact mass shift from the nitro parent to the amino metabolite.

Step-by-Step Methodology:

  • Preparation: Dissolve the Ethyl 2-chloro-6-nitroquinoline-4-carboxylate derivative in DMSO to yield a 10 mM stock. Dilute to a working concentration of 100 µM in 50 mM sodium phosphate buffer (pH 7.4).

  • Enzyme Addition: Introduce xanthine (100 µM) as the requisite electron donor, followed by xanthine oxidase (0.005 U/mL) to initiate the enzymatic cascade.

  • Atmospheric Control: Divide the reaction mixture into two sealed cuvettes. Purge Cuvette A with N2 gas for 30 minutes to simulate a hypoxic tumor microenvironment (essential for one-electron reduction). Leave Cuvette B exposed to ambient air (Aerobic Control).

  • Kinetic Monitoring: Incubate both cuvettes at 37°C. Continuously monitor fluorescence using a spectrofluorometer (Excitation: ~340 nm, Emission: ~440 nm, specific to the 6-aminoquinoline fluorophore).

  • Orthogonal Validation: After 2 hours, quench the reactions with cold acetonitrile to precipitate the enzyme. Centrifuge and analyze the supernatant via LC-MS to quantify the disappearance of the parent mass and the appearance of the amino metabolite (M-30 Da) (3)[3].

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

Rationale: Derivatives functionalized at the 2-position (e.g., furan-2-yl) have shown marked efficacy against M. tuberculosis (2)[2]. MABA provides a highly sensitive, colorimetric readout of mycobacterial viability. Self-Validation Mechanism: The inclusion of Isoniazid and Pyrazinamide benchmarks the assay's sensitivity. The colorimetric shift from blue (resazurin) to pink (resorufin) is strictly dependent on the active cellular metabolism of viable bacteria, completely eliminating false positives caused by compound precipitation or media artifacts.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase is reached (OD600 ≈ 0.6). Dilute the culture to 5 × 10^5 CFU/mL.

  • Compound Plating: In a sterile 96-well plate, perform two-fold serial dilutions of the quinoline derivative (ranging from 50 µg/mL down to 0.05 µg/mL) in 100 µL of media.

  • Inoculation: Dispense 100 µL of the bacterial suspension into each well. Crucially, include growth controls (bacteria + no drug) and sterile controls (media only).

  • Incubation: Seal the plates with gas-permeable membranes and incubate at 37°C for 5 to 7 days.

  • Readout: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells. Re-incubate for an additional 24 hours.

  • Analysis: Visually score the plate. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that completely prevents the color change from blue to pink (2)[2].

Protocol 3: MTT Cytotoxicity Assay for Anticancer Evaluation

Rationale: To assess the broad-spectrum antiproliferative effects of 2-substituted 1,2,4-triazole quinoline analogs (1)[1]. Self-Validation Mechanism: Utilizing both a target cancer cell line (e.g., MDA-MB-231) and a non-tumorigenic control cell line establishes a therapeutic index, ruling out non-specific, universal toxicity that would render the compound unviable for drug development.

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cells at a density of 5 × 10^3 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C with 5% CO2 to facilitate cellular attachment.

  • Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the quinoline derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive reference control (Cisplatin).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Introduce 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via active mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis relative to the vehicle control (1)[1].

Experimental Workflow Logic

Workflow Start Synthesized Derivative (Ethyl 2-chloro-6-nitroquinoline-4-carboxylate) Split Primary Phenotypic Screening Start->Split Assay1 MABA Assay (Antitubercular) Split->Assay1 Assay2 MTT Assay (Cytotoxicity) Split->Assay2 Decision1 MIC < 10 µg/mL? Assay1->Decision1 Decision2 IC50 < 5 µM? Assay2->Decision2 Mech Mechanistic Validation (Hypoxia Bioreduction / LC-MS) Decision1->Mech Yes Fail Discard / Structural Optimization Decision1->Fail No Decision2->Mech Yes Decision2->Fail No Lead Lead Compound Selection Mech->Lead

Caption: Logical in-vitro evaluation and validation workflow for novel quinoline derivatives.

References

  • Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: PMC (nih.gov) URL:

  • Title: Unveiling the Antitubercular Potential of 2-(Furan-2-yl)quinoline-4-carboxylate: A Comparative In Vitro Analysis Source: Benchchem URL:

  • Title: Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs Source: The Open Medicinal Chemistry Journal URL:

Sources

Validation

Assessing the Purity of Synthesized Ethyl 2-chloro-6-nitroquinoline-4-carboxylate via HPLC: A Comparative Guide

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of antimalarials, kinase inhibitors, and other pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS: 55878-86-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of antimalarials, kinase inhibitors, and other pharmaceutical intermediates. Assessing its purity post-synthesis presents a unique analytical challenge. Typical synthetic routes (such as the Pfitzinger reaction followed by esterification and chlorination) often generate closely related positional isomers (e.g., 5-nitro or 7-nitro analogs), unesterified carboxylic acids, and des-chloro byproducts.

Because structural isomers possess nearly identical hydrophobicities (LogP), standard reverse-phase High-Performance Liquid Chromatography (RP-HPLC) methods often fail to resolve them. As a Senior Application Scientist, I have structured this guide to objectively compare column selectivities and mobile phase parameters, demonstrating why specific chromatographic choices are required to build a self-validating, robust purity assay for nitroquinoline derivatives.

Column Selectivity: The Mechanistic Failure of C18 vs. The Power of Phenyl-Hexyl

The default approach in most analytical laboratories is to utilize a standard C18 (Octadecylsilane) column. However, for highly delocalized, electron-deficient aromatics like Ethyl 2-chloro-6-nitroquinoline-4-carboxylate, C18 relies exclusively on dispersive hydrophobic partitioning. This mechanism is blind to the subtle electronic differences between positional isomers, leading to peak co-elution.

To achieve baseline resolution, we must exploit the molecule's electronic structure. The nitro group is strongly electron-withdrawing, pulling electron density away from the quinoline core and rendering the molecule a strong


-electron acceptor.

The Phenyl-Hexyl Advantage: Switching to a Phenyl-Hexyl stationary phase introduces an orthogonal retention mechanism. The phenyl ring on the stationary phase acts as a Lewis base (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-electron donor). When the electron-deficient nitroquinoline passes through the column, it engages in strong 

interactions with the stationary phase . Because the exact position of the nitro group (e.g., 6-nitro vs. 5-nitro) dramatically alters the electron density distribution across the quinoline ring, the Phenyl-Hexyl phase can "feel" these electronic differences, resulting in the baseline resolution of isomers that would otherwise co-elute on a C18 column 1.

Mobile Phase Optimization: Causality in Solvent and Modifier Selection

Selecting the right column is only half the battle; the mobile phase must be engineered to support the retention mechanism.

  • Organic Modifier (Methanol vs. Acetonitrile): While acetonitrile is the standard organic modifier for C18 columns, it is detrimental to Phenyl-Hexyl separations of nitroaromatics. The cyano group in acetonitrile contains a triple bond that actively competes for ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     interactions with the stationary phase, suppressing the column's unique selectivity. Methanol, lacking 
    
    
    
    electrons, enhances
    
    
    interactions between the analyte and the column, maximizing isomeric resolution .
  • Aqueous Modifier (Suppressing Peak Tailing): The basic nitrogen in the quinoline ring is prone to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support, causing severe peak tailing. By adding 0.1% Formic Acid to the mobile phase, we lower the pH, ensuring the quinoline nitrogen remains fully protonated while simultaneously suppressing silanol ionization. This yields sharp, symmetrical peaks 2.

  • Detection (Overcoming Solvatochromism): Quinoline derivatives exhibit solvatochromism—their maximum UV absorption wavelength (

    
    ) shifts as the polarity of the mobile phase changes during a gradient 2. Using a Diode Array Detector (DAD) rather than a single-wavelength UV detector is mandatory. DAD captures the entire UV spectrum across the peak, allowing the software to calculate a Peak Purity Index to confirm no hidden impurities are co-eluting.
    

Comparative Performance Data

The following table summarizes the quantitative performance differences between a standard C18 method and the optimized Phenyl-Hexyl method for analyzing synthesized nitroquinoline mixtures.

Performance MetricStandard C18 Column (Acetonitrile/Water)Phenyl-Hexyl Column (Methanol/Water)Causality / Mechanistic Note
Primary Retention Mechanism Hydrophobic partitioningHydrophobic +

interactions
Phenyl-Hexyl acts as a Lewis base to the electron-deficient nitroaromatic ring.
Resolution (

) of Positional Isomers
< 1.5 (Frequent Co-elution)> 2.5 (Baseline Resolution)

interactions are highly sensitive to steric and electronic differences in isomers.
Peak Asymmetry Factor (

)
1.4 - 1.8 (Noticeable Tailing)1.0 - 1.1 (Symmetrical) Enhanced by the addition of 0.1% Formic acid to mask silanol interactions.
Detection Sensitivity (S/N) Baseline+20% Improvement Methanol's lower UV cutoff and lack of

-competition enhances signal clarity.

Experimental Protocol: Phenyl-Hexyl Purity Assay

This self-validating protocol is designed to separate Ethyl 2-chloro-6-nitroquinoline-4-carboxylate from its synthetic precursors and isomeric byproducts 3.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol (0.1% v/v). Degas via ultrasonication.

Step 2: Sample Preparation
  • Accurately weigh 5.0 mg of the synthesized Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

  • Dissolve in 10 mL of a 50:50 mixture of Methanol:Water to achieve a final concentration of 0.5 mg/mL. Note: Ensure complete dissolution; sonicate if necessary.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protect from light to prevent potential photo-degradation of the nitro group).

Step 3: Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 30°C (Maintains reproducible viscosity and mass transfer).

  • Injection Volume: 10 µL.

  • Detection: DAD scanning from 200 nm to 400 nm. Extract chromatograms at 254 nm and 280 nm.

Step 4: Gradient Elution Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min: 20%

    
     80% B (Linear gradient to elute the main compound and lipophilic isomers)
    
  • 15.0 - 18.0 min: 80% B (Column wash)

  • 18.0 - 18.1 min: 80%

    
     20% B
    
  • 18.1 - 23.0 min: 20% B (Re-equilibration)

Step 5: System Suitability & Validation
  • Resolution Check: Ensure

    
     between the main peak and the closest eluting impurity.
    
  • Peak Purity: Utilize the DAD software to calculate the Peak Purity Index. A value

    
     validates that the Ethyl 2-chloro-6-nitroquinoline-4-carboxylate peak is spectrally homogenous and free of co-eluting isomers.
    

Workflow Visualization

The following decision tree illustrates the logical flow for developing an HPLC method tailored to nitroquinoline derivatives.

G N1 Target: Ethyl 2-chloro-6-nitroquinoline-4-carboxylate Identify Analytical Challenges N2 Are positional isomers (e.g., 5-nitro/7-nitro) present? N1->N2 N3 Select Phenyl-Hexyl Column (Exploit π-π interactions) N2->N3 Yes N4 Select Standard C18 Column (Hydrophobic partitioning) N2->N4 No N5 Select Organic Modifier N3->N5 N7 Use Acetonitrile (Standard RP-HPLC) N4->N7 N6 Use Methanol (Enhances π-π retention) N5->N6 Maximize Selectivity N8 Peak Tailing on Quinoline Nitrogen? N6->N8 N7->N8 N9 Add 0.1% Formic Acid (Protonates basic sites) N8->N9 Yes N10 Finalize Gradient & Assess Peak Purity via DAD N8->N10 No N9->N10

HPLC method development decision tree for nitroquinoline derivatives.

References

  • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Source: Agilent Technologies URL
  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL
  • Title: Technical Support Center: Characterization of Quinoline Derivatives Source: BenchChem URL
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: A Proactive Approach Anticipated Hazards: Acute Toxicity: May be harmful if swallowed, in contact with skin, or i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Approach

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][6]

  • Carcinogenicity: Some quinoline derivatives are suspected of causing cancer.[2][7]

  • Aquatic Toxicity: Chloro-nitro aromatic compounds can be toxic to aquatic life with long-lasting effects.[8][9][10]

Due to the presence of the nitro group, it is also prudent to be aware of the potential hazards associated with nitro compounds, which can be sensitive to heat, shock, and friction, although the risk of explosion generally increases with the number of nitro groups.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[1][2]To prevent skin contact and absorption.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.[2][6][12]To protect the eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, consider chemical-resistant clothing.[2][6]To prevent skin exposure.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[6][12]To prevent inhalation of harmful dust or aerosols.
Safe Handling and Operational Workflow

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood.

    • Use a spatula for transfers and avoid generating dust.[6] If there is a risk of dust formation, consider using a glove bag or a similar containment system.

    • Close the container tightly immediately after use.[12][13]

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[1][8]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[11]

    • Do not eat, drink, or smoke in the laboratory area.[6][8]

Below is a workflow diagram illustrating the safe handling procedure:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh_transfer Weigh and Transfer Solid prep_workspace->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Safe handling workflow for Ethyl 2-chloro-6-nitroquinoline-4-carboxylate.
Storage and Spill Management

Proper storage and a clear plan for spill management are critical components of a comprehensive safety strategy.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12][13]

  • Keep away from heat, sparks, and open flames.[11][12]

  • Store away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[11]

  • Label the container clearly with the chemical name, date received, and any hazard warnings.[14]

Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area and ensure adequate ventilation. Eliminate all ignition sources.[11]

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a labeled container for disposal. Avoid generating dust.[9]

    • For spills in a solvent, absorb the spill with an inert, non-combustible material like sand or vermiculite.[11][12] Place the contaminated absorbent material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[9][11]

Disposal Plan: Environmental Responsibility

All waste containing Ethyl 2-chloro-6-nitroquinoline-4-carboxylate must be treated as hazardous waste.

Waste Collection and Segregation:

  • Collect all waste materials, including contaminated PPE, cleaning materials, and empty containers, in a suitable, labeled, and closed container.[6][9]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.[9]

Disposal Method:

  • The primary recommended disposal method for chloro-nitro aromatic compounds is incineration at a licensed hazardous waste disposal facility.[9][10] This should be performed in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

  • Never dispose of this chemical or its waste down the drain or in the regular trash.[8][11]

  • Contact your institution's environmental health and safety department for guidance on proper disposal procedures in accordance with local, state, and federal regulations.[6]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization and protecting the environment.

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (n.d.).
  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 3).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston. (n.d.).
  • Navigating the Safe Disposal of 2-Chloro-6-nitronaphthalene: A Procedural Guide - Benchchem. (n.d.).
  • NitroCompounds-Various.docx - research: UGA. (n.d.).
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6).
  • MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, February 14).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 14).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 19).

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